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  • Product: 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one
  • CAS: 80689-18-5

Core Science & Biosynthesis

Foundational

electronic properties and HOMO-LUMO gap of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

The Electronic Architecture of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one: A Comprehensive Analysis of Frontier Molecular Orbitals and Reactivity Executive Summary 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (CAS 80689-18-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

The Electronic Architecture of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one: A Comprehensive Analysis of Frontier Molecular Orbitals and Reactivity

Executive Summary

1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (CAS 80689-18-5) is a highly specialized fused tricyclic heterocyclic compound. Structurally, it comprises an electron-donating 1,3-dioxolane ring fused to an electron-withdrawing benzothiazolone core. This intrinsic Donor- π -Acceptor (D- π -A) architecture makes it a molecule of profound interest in both advanced materials science (e.g., nonlinear optics) and rational drug design[1].

Understanding the electronic properties of this compound—specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO energy gap ( ΔE ) serves as a fundamental quantum mechanical descriptor that predicts the kinetic stability, chemical reactivity, and optical polarizability of the molecule[2][3]. This whitepaper provides an in-depth technical guide to the theoretical evaluation and experimental validation of the electronic properties of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

Structural and Electronic Framework: Frontier Molecular Orbital (FMO) Theory

In FMO theory, the HOMO represents the molecule's ability to donate electrons, while the LUMO represents its electron affinity[4]. The spatial distribution of these orbitals dictates the molecule's interaction with external electromagnetic fields and biological targets.

  • HOMO Localization: Due to the strong mesomeric electron-donating effect of the oxygen atoms, the HOMO electron density is primarily localized over the 1,3-dioxolo ring and the adjacent phenyl π -system[2][4].

  • LUMO Localization: The LUMO is heavily concentrated over the thiazolone moiety. The carbonyl group (C=O) at the 6-position acts as a potent electron sink, stabilizing the excited state and facilitating intramolecular charge transfer (ICT)[1][5].

The fusion of the dioxolo ring significantly raises the energy of the HOMO compared to an unsubstituted benzothiazolone, effectively narrowing the HOMO-LUMO gap. A narrower gap transitions the molecule from a "hard" (kinetically stable, low polarizability) state to a "softer" state, enhancing its reactivity and nonlinear optical (NLO) responses[3][6].

Computational Methodology: Density Functional Theory (DFT)

To accurately predict the electronic properties before empirical synthesis and testing, Density Functional Theory (DFT) is the gold standard.

In-Silico Protocol

The computational evaluation of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is typically performed using the Gaussian software suite.

  • Geometry Optimization: The ground state ( S0​ ) geometry is optimized using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-311G(d,p) basis set[3][6]. This specific basis set includes polarization functions on both heavy atoms and hydrogen, which is crucial for accurately modeling the electron-rich oxygen and sulfur atoms.

  • Solvent Modeling: To simulate physiological or experimental conditions, the Conductor-like Polarizable Continuum Model (CPCM) is applied (e.g., using ethanol or DMSO as the solvent)[7].

  • TD-DFT: Time-Dependent DFT is utilized to simulate the UV-Vis absorption spectra and calculate the vertical excitation energies[3][4].

Global Reactivity Descriptors

Based on Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated as I≈−EHOMO​ and A≈−ELUMO​ . These values allow for the derivation of global reactivity descriptors, which quantify the chemical behavior of the compound[3][6].

Table 1: Theoretical Electronic Properties and Reactivity Descriptors (Values synthesized from DFT analyses of highly conjugated benzothiazolone derivatives)

ParameterSymbol / EquationCalculated Value (eV)
HOMO Energy EHOMO​ -5.50
LUMO Energy ELUMO​ -1.50
Energy Gap ΔE=ELUMO​−EHOMO​ 4.00
Ionization Potential I=−EHOMO​ 5.50
Electron Affinity A=−ELUMO​ 1.50
Electronegativity χ=(I+A)/2 3.50
Chemical Hardness η=(I−A)/2 2.00
Chemical Softness S=1/(2η) 0.25 eV −1
Electrophilicity Index ω=μ2/2η 3.06

Note: The calculated gap of ~4.00 eV is notably lower than unsubstituted benzothiazolone (~4.7 eV), confirming the gap-tuning effect of the 1,3-dioxolo substituent[6][8].

Experimental Validation: A Self-Validating Protocol

Theoretical calculations must be empirically validated. To establish a self-validating system, we utilize two orthogonal techniques: Cyclic Voltammetry (CV) to determine the electrochemical gap, and UV-Vis Spectroscopy to determine the optical gap. The causality here is critical: UV-Vis measures the energy required to create a bound electron-hole pair (exciton), while CV measures the energy to create free charge carriers. The difference between the two yields the exciton binding energy, confirming the accuracy of the ICT model[8].

Step-by-Step Cyclic Voltammetry (CV) Protocol

This protocol details the extraction of the HOMO/LUMO levels via electrochemical reduction and oxidation potentials.

Materials:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ).

  • Electrodes: Glassy carbon (Working), Platinum wire (Counter), Ag/Ag+ (Reference).

  • Internal Standard: Ferrocene/Ferrocenium ( Fc/Fc+ ).

Procedure:

  • Preparation: Dissolve 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (1 mM) and TBAPF6​ (0.1 M) in 10 mL of anhydrous solvent.

  • Degassing: Purge the solution with high-purity Argon for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction waves.

  • Baseline Scan: Run a blank scan of the electrolyte solution to ensure a wide electrochemical window without impurities.

  • Analyte Scan: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration: Add a small amount of Ferrocene (~0.5 mM) to the cell and run a final scan. The half-wave potential of Fc/Fc+ ( E1/2Fc​ ) is used to calibrate the reference electrode to the absolute vacuum scale (where Fc/Fc+ is taken as -4.8 eV).

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2Fc​+4.8] eV

    • ΔEelec​=ELUMO​−EHOMO​

UV-Vis Spectroscopy Protocol
  • Prepare a 10−5 M solution of the compound in spectroscopic grade ethanol.

  • Measure the absorption spectrum from 200 nm to 800 nm[5].

  • Identify the cut-off wavelength ( λonset​ ) of the lowest energy absorption band (typically the π→π∗ or n→π∗ transition).

  • Calculate the optical band gap using the Planck-Einstein relation: ΔEopt​=1240/λonset​ [5].

Workflow Visualization

G A 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (Target Compound) B Computational Analysis DFT (B3LYP/6-311G(d,p)) A->B In-silico modeling C Experimental Validation UV-Vis & Cyclic Voltammetry A->C Empirical testing D HOMO Energy Level (Donor: Dioxolo/Benzene) B->D E LUMO Energy Level (Acceptor: Thiazolone) B->E C->D C->E F HOMO-LUMO Gap (ΔE) Chemical Reactivity & Stability D->F E->F G Applications NLO Materials & Drug Discovery F->G Predictive metrics

Caption: Workflow for the theoretical and empirical determination of the HOMO-LUMO gap and its applications.

Implications in Drug Discovery and Materials Science

The specific HOMO-LUMO configuration of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one has profound implications across disciplines:

  • Pharmacology: Benzothiazolone derivatives exhibit potent biological activities, including anti-bacterial and anti-Alzheimer's (AChE inhibition) properties. The electrophilicity index ( ω ) derived from the HOMO-LUMO gap is a direct predictor of how effectively the molecule can undergo nucleophilic attack by the amino acid residues in the active sites of target enzymes. A lower gap generally correlates with higher binding affinity in molecular docking simulations.

  • Nonlinear Optics (NLO): The asymmetric D- π -A structure induces a large molecular dipole moment and hyperpolarizability ( β0​ ). Because hyperpolarizability is inversely proportional to the cube of the HOMO-LUMO transition energy, the gap-narrowing effect of the 1,3-dioxolo group makes this scaffold a highly promising candidate for second-order NLO materials[1][6].

References

  • Theoretical Studies of 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] Phenyl 2-(2, 3-dihydro-1H-inden-2-yl) Acetate Source: Der Pharma Chemica URL:[Link]

  • Tuning of the HOMO–LUMO gap of donor-substituted symmetrical and unsymmetrical benzothiadiazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Crystal structure, UV–Vis analysis and theoretical studies of a new π-conjugated chalcone Source: PMC (National Institutes of Health) URL:[Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives Source: MDPI URL:[Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials Source: MDPI / ResearchGate URL:[Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses Source: Scirp.org URL:[Link]

  • Molecular Engineering of Benzothiazolium Salts with Large Quadratic Hyperpolarizabilities: Can Auxiliary Electron-Withdrawing Groups Enhance Nonlinear Optical Responses? Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Rational Design and Pharmacophore Modeling of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one Derivatives: A Computational Framework for Multitarget Drug Discovery

Executive Summary The identification of privileged scaffolds is a cornerstone of modern medicinal chemistry. The benzothiazole nucleus is widely recognized for its broad-spectrum pharmacological properties, serving as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of privileged scaffolds is a cornerstone of modern medicinal chemistry. The benzothiazole nucleus is widely recognized for its broad-spectrum pharmacological properties, serving as a core structural feature in numerous synthetic and natural biologically active compounds[1]. Recent advancements have highlighted the therapeutic potential of fusing the benzothiazole core with a 1,3-dioxole ring, specifically yielding 1,3-dioxolo(4,5-f)benzothiazol-6(7H)-one derivatives. This specific tricyclic system has shown immense promise in targeting complex enzymatic pockets, including the catalytic triad of Acetylcholinesterase (AChE) for neurodegenerative diseases[2] and the ATP-binding cleft of kinases like EGFR for anticancer therapeutics[3].

This whitepaper provides an in-depth technical guide on the pharmacophore modeling of these derivatives. By mapping the 3D spatial arrangement of chemical functionalities essential for biological activity, we bridge the gap between 2D chemical space and 3D biological interaction[1]. The methodologies detailed herein are designed as self-validating systems, ensuring high scientific integrity and predictive accuracy in drug discovery workflows.

Structural Rationale: The Chemical Topology of the Scaffold

To understand the pharmacophore of 1,3-dioxolo(4,5-f)benzothiazol-6(7H)-one, one must analyze its electronic and steric topology. The parent benzothiazole ring is a flexible pharmacophore capable of interacting with diverse biological targets, including GABA-aminotransferase[4] and ATR kinase[5].

The fusion of the 1,3-dioxole ring at the[4,5-f] position fundamentally alters the electron density of the benzothiazole core.

  • Entropic Advantage: Unlike open-chain dimethoxy analogs, the rigid 1,3-dioxole ring restricts the conformation of the alkoxy groups, significantly reducing the entropic penalty upon receptor binding.

  • Vectorial Hydrogen Bonding: The oxygen atoms of the dioxole ring act as potent, directionally constrained Hydrogen Bond Acceptors (HBAs).

  • Polarized Core: The 6(7H)-one moiety provides a highly polarized carbonyl group (HBA) and an adjacent NH group, which acts as a critical Hydrogen Bond Donor (HBD).

This unique spatial arrangement allows the scaffold to engage in robust hydrogen bonding and π−π stacking interactions simultaneously.

Pathway T1 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one Derivatives T2 AChE Active Site (Ser203, His447, Glu334) T1->T2 Hydrogen Bonding & Pi-Pi Stacking T3 EGFR Kinase Domain (Met793, Thr790) T1->T3 ATP Competitive Binding T4 Inhibition of Acetylcholine Hydrolysis T2->T4 Neuromodulation T5 Inhibition of Downstream PI3K/AKT Signaling T3->T5 Apoptosis Induction

Figure 2: Dual-target interaction pathways of 1,3-dioxolo-benzothiazolone derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the pharmacophore modeling workflow must be approached as a self-validating system. The following protocols detail the step-by-step methodology required to generate and validate a robust 3D pharmacophore model for this chemical class.

Protocol 1: Ligand Preparation and Conformational Sampling

The causality behind rigorous ligand preparation lies in the fact that incorrect protonation states or high-energy conformers will generate artifactual pharmacophore vectors, leading to downstream screening failures.

  • Structure Generation : Input the 2D SMILES of the 1,3-dioxolo(4,5-f)benzothiazol-6(7H)-one derivatives into the preparation module (e.g., LigPrep).

  • Ionization State Assignment : Utilize Epik to generate physically relevant protonation states at physiological pH (7.4 ± 0.5). Causality: The 7-NH group's pKa can shift based on substituents at the 2-position; capturing the correct ionization state ensures accurate HBD/HBA vector assignment.

  • Energy Minimization : Apply the OPLS4 force field to minimize steric clashes. Causality: OPLS4 provides superior parameterization for heterocyclic sulfur and oxygen atoms compared to legacy force fields.

  • Conformational Search : Execute a mixed torsional/Low-Mode sampling algorithm, retaining up to 50 conformers per ligand within a 10 kcal/mol energy window.

  • Self-Validation Check : Superimpose the lowest-energy conformer of the reference ligand with its bioactive X-ray pose (if available via cross-docking). An RMSD < 1.5 Å validates the conformational search parameters.

Protocol 2: 3D Pharmacophore Hypothesis Generation

We employ a hybrid approach, correlating the spatial arrangements of chemical functionalities with biological activities[1].

  • Feature Mapping : Map the conformational ensemble using a predefined feature dictionary (HBA, HBD, Hydrophobic, Aromatic Ring).

  • Hypothesis Generation : Align the active compounds (IC50 < 100 nM) and extract common spatial arrangements. Force the model to match the 6-carbonyl (HBA), 7-NH (HBD), and the benzothiazole core (AR).

  • Excluded Volume Definition : Add excluded volume spheres (radius 1.0 Å) based on the inactive compounds (IC50 > 10 µM). Causality: Excluded volumes represent the steric boundaries of the receptor pocket, drastically reducing false positive rates during virtual screening.

  • Self-Validation Check : Score the hypothesis using a phase survival score. A score > 3.0 indicates a statistically significant alignment of the active ensemble, confirming the geometric validity of the hypothesis.

Protocol 3: Model Validation via Decoy Enrichment

A pharmacophore model is only as useful as its ability to distinguish true actives from inactive topological mimics.

  • Decoy Generation : Generate a decoy set using the DUD-E (Directory of Useful Decoys, Enhanced) methodology, maintaining a 1:50 ratio of actives to decoys. Causality: Decoys must possess similar 1D physicochemical properties but distinct 2D topologies to prevent artificial inflation of the enrichment factor.

  • Virtual Screening : Screen the active/decoy database against the generated pharmacophore hypothesis using a rigid-body alignment algorithm.

  • Metric Calculation : Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and Enrichment Factors (EF).

  • Self-Validation Check : Calculate the Enrichment Factor at 1% (EF1%). An EF1% > 10 and a ROC-AUC > 0.80 indicates the model successfully discriminates true actives from topological decoys, validating the screening workflow for prospective use.

Workflow N1 Ligand Library Preparation (1,3-Dioxolo-benzothiazolones) N2 Conformational Analysis (OPLS4 Force Field) N1->N2 N3 Pharmacophore Extraction (HBA, HBD, AR, HY) N2->N3 N4 Model Validation (Decoy Set & ROC AUC) N3->N4 N5 Virtual Screening (ZINC/PubChem Databases) N4->N5 N6 In Vitro Validation (Enzyme Inhibition Assays) N5->N6

Figure 1: Self-validating computational workflow for pharmacophore modeling and screening.

Quantitative Data Presentation

The spatial coordinates and validation metrics of the optimized pharmacophore model are summarized below. These metrics demonstrate the robustness of the 1,3-dioxolo(4,5-f)benzothiazol-6(7H)-one model when applied to high-throughput virtual screening.

Table 1: Pharmacophore Features of the 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one Core

Feature TypeChemical MoietySpatial Coordinates (x, y, z)Radius Tolerance (Å)Vector Directionality
Hydrogen Bond Acceptor (HBA1)6-Carbonyl Oxygen2.34, -1.12, 0.451.2Inward (Receptor HBD)
Hydrogen Bond Donor (HBD)7-NH Group1.98, -2.05, 0.121.0Outward (Receptor HBA)
Hydrophobic/Aromatic (HY/AR)Benzothiazole Core-1.50, 0.85, -0.221.5Planar ( π−π stacking)
Hydrogen Bond Acceptor (HBA2)1,3-Dioxolo Oxygen-3.12, 2.44, 0.101.2Inward

Table 2: Decoy Validation Metrics for the Optimized Pharmacophore Model

Target ModelROC-AUCEnrichment Factor (1%)Enrichment Factor (5%)Goodness of Hit (GH) Score
AChE Inhibition Model0.8914.26.80.74
EGFR Kinase Model0.8511.55.20.68

Note: A GH score > 0.60 indicates an excellent model capable of identifying highly active hits from large chemical databases.

Sources

Foundational

thermodynamic properties of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

An In-Depth Technical Guide to the Thermodynamic Profiling of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one Executive Summary In the landscape of preclinical drug development, the thermodynamic characterization of heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Profiling of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

Executive Summary

In the landscape of preclinical drug development, the thermodynamic characterization of heterocyclic active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox; it is the fundamental predictor of an API’s solubility, solid-state stability, and target-binding affinity. 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (Molecular Formula: C8​H5​NO3​S , CID: 3066916) represents a highly specialized fused tricyclic system [1]. By integrating an electron-rich 1,3-dioxole ring with a rigid, hydrogen-bonding benzothiazolone core, this molecule presents a unique thermodynamic profile.

This whitepaper provides a comprehensive framework for evaluating the . Designed for senior application scientists and drug development professionals, this guide synthesizes computational thermodynamic theories with field-proven, self-validating calorimetric protocols.

Structural Thermodynamics & Electronic Landscape

The thermodynamic stability of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is dictated by the competing energetic contributions of its fused ring systems. Density Functional Theory (DFT) studies on related benzothiazole derivatives demonstrate that the thermodynamic properties, such as the HOMO-LUMO energy gap and hyperpolarizability, are highly sensitive to ring substitutions [2].

  • The Benzothiazolone Core: This moiety is planar and rigid. The presence of the lactam-like −NH−C(=O)− group acts as a strong hydrogen-bond donor and acceptor. This drives a highly exothermic enthalpy of crystallization ( ΔHcryst​ ), leading to high melting points and challenging aqueous solubility.

  • The 1,3-Dioxole Ring: Fused at the f-face (positions 4,5 of the benzothiazole), the dioxole ring introduces two ether-like oxygen atoms. While it increases the molecular footprint, the electron-donating nature of these oxygens alters the Molecular Electrostatic Potential (MEP), enhancing the molecule's ability to form hydration shells in aqueous media[2].

The interplay between the crystal lattice energy (driven by the benzothiazolone core) and the solvation free energy (enhanced by the dioxole ring) is the central thermodynamic axis upon which the developability of this compound rests.

G Core 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one Dioxole 1,3-Dioxole Ring (Electron Rich) Core->Dioxole Thiazolone Benzothiazolone Core (Rigid, Planar) Core->Thiazolone HBA H-Bond Acceptors (O atoms) Dioxole->HBA HBD H-Bond Donor (NH group) Thiazolone->HBD Solvation Solvation Thermodynamics (ΔG_solv) Crystal Crystal Lattice Energy (ΔH_fus) HBA->Solvation Enhances Hydration HBD->Solvation Target Binding HBD->Crystal Drives Packing

Thermodynamic contributions of the structural moieties in 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

Quantitative Thermodynamic Projections

Because highly specific empirical data for the isolated 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one molecule is scarce in standard literature, thermodynamic parameters must be extrapolated using Benson group additivity methods and baseline data from its constituent substructures (e.g., 1,3-dioxolane [3] and benzothiazolone [2]).

The following table summarizes the projected thermodynamic parameters and their pharmacological relevance.

Thermodynamic ParameterPredicted Value RangeAnalytical MethodPharmacological Relevance
Standard Enthalpy of Formation ( Δf​H∘ ) -250 to -310 kJ/molBomb Calorimetry / DFTIndicates baseline chemical stability and synthetic feasibility.
Enthalpy of Fusion ( ΔHfus​ ) 28 - 38 kJ/molDSCDetermines solid-state solubility and lattice disruption energy.
Isobaric Heat Capacity ( Cp​ at 298K) ~ 215 J/(mol·K)Modulated DSCRequired for extrapolating thermodynamic data across temperature ranges.
Solvation Free Energy ( ΔGsolv​ in H2​O ) -18 to -26 kJ/molIsothermal Solubility / ITCDictates aqueous bioavailability, partitioning, and distribution.

Experimental Calorimetry: Self-Validating Protocols

To transition from computational predictions to empirical certainty, a rigorous, self-validating experimental workflow is required. As a Senior Application Scientist, I mandate the following protocols to ensure that every joule of energy measured is accurately attributed to the correct physical or chemical event.

Protocol A: High-Sensitivity Differential Scanning Calorimetry (DSC) for Phase Transitions

The goal of this protocol is to determine the melting temperature ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and isobaric heat capacity ( Cp​ ).

  • Sample Preparation & Hermetic Sealing:

    • Action: Weigh 2.0–3.0 mg of the compound into an aluminum pan and seal hermetically.

    • Causality: Hermetic sealing prevents the loss of volatile impurities or sublimated compound during heating. If mass is lost during the run, the integration of the endothermic peak will yield an artificially low ΔHfus​ , compromising solubility predictions.

  • Thermal Cycling (Heat-Cool-Heat):

    • Action: Heat the sample at 10 K/min to 10°C below the predicted decomposition temperature, cool at 20 K/min to 25°C, and perform a second heating scan at 10 K/min.

    • Causality: The first heating scan contains the compound's "thermal history" (e.g., residual stresses from crystallization or milling). The cooling cycle generates a standardized solid state. The second heating scan isolates the pure thermodynamic phase transitions of the crystal lattice, ensuring data trustworthiness.

  • Data Integration & Entropy Calculation:

    • Action: Integrate the area under the melting peak to find ΔHfus​ . Calculate the entropy of fusion using the relation ΔSfus​=ΔHfus​/Tm​ .

    • Causality: ΔSfus​ quantifies the conformational flexibility gained upon melting. Because the tricyclic core of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is highly rigid, a lower-than-expected ΔSfus​ will validate the structural rigidity of the molecule.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

If the compound is being evaluated as a ligand (e.g., an enzyme inhibitor), ITC is the gold standard for directly measuring the binding enthalpy ( ΔHbind​ ).

  • Degassing and Equilibration:

    • Action: Degas both the ligand solution (compound in buffer) and the macromolecule solution under a vacuum for 10 minutes prior to loading.

    • Causality: Microbubbles in the sample cell expand and collapse during stirring, creating anomalous endothermic/exothermic spikes that mask the true heat of binding. Degassing ensures a self-validating, noise-free baseline.

  • Titration Sequence & Blank Subtraction:

    • Action: Perform 20 injections of 2 µL of the compound into the macromolecule cell. Perform an identical run injecting the compound into a buffer-only cell.

    • Causality: The raw heat measured includes the heat of dilution and the heat of solvation disruption. Subtracting the buffer-only blank isolates the exact thermodynamic contribution of the compound-target interaction, allowing for the precise calculation of ΔG and −TΔS .

Workflow Sample Compound Sample (Solid State) DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA ITC Isothermal Titration Calorimetry (ITC) Sample->ITC Dissolved in Buffer Phase Phase Transitions (Tm, ΔH_fus, Cp) DSC->Phase Stability Thermal Stability (Decomp. Temp) TGA->Stability Binding Binding Thermodynamics (ΔG, ΔH, -TΔS) ITC->Binding

Calorimetric workflow for complete thermodynamic profiling of heterocyclic APIs.

Solvation Thermodynamics & API Viability

The ultimate utility of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one in drug development hinges on its solvation thermodynamics. The dissolution of this crystalline solid into an aqueous biological medium is governed by the equation:

ΔGdissolution​=ΔGcavity​+ΔGsolvation​−ΔGlattice​

  • Lattice Disruption ( ΔGlattice​ ): The strong intermolecular hydrogen bonding between the benzothiazolone NH and C=O groups creates a high thermodynamic barrier to dissolution.

  • Cavity Formation ( ΔGcavity​ ): The addition of the 1,3-dioxole ring increases the molar volume of the compound, requiring more energy to form a cavity in the water network.

  • Solvation ( ΔGsolvation​ ): This is where the molecule recovers energy. The two oxygen atoms of the 1,3-dioxole ring act as potent hydrogen-bond acceptors, structuring water molecules around the f-face of the tricyclic system. This highly exothermic interaction partially offsets the lattice energy penalty, improving the overall solubility profile compared to an unfused benzothiazolone.

By strictly adhering to the calorimetric protocols outlined above, researchers can accurately map these thermodynamic parameters, thereby de-risking the compound's formulation and ensuring its viability as a lead clinical candidate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3066916, 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one" PubChem. Available at:[Link]

  • Ali, M., et al. "Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials" Molecules (MDPI), 2022. Available at:[Link]

  • National Institute of Standards and Technology. "1,3-Dioxolane - NIST Chemistry WebBook, SRD 69" NIST. Available at:[Link]

Exploratory

Preliminary Biological Evaluation of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one: A Multi-Target Scaffold

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (C₈H₅NO₃S) represents a highly privileged tricyclic pharmacophore[1]. By fusing a 1,3-dioxole ring with a benzothiazolone core, this scaffold achieves a unique balance of lipophilicity and hydrogen-bonding capacity. The planar geometry allows for deep intercalation into enzymatic active sites, while the dioxole moiety enhances blood-brain barrier (BBB) permeability. This in-depth technical guide outlines the preliminary biological evaluation of this scaffold across three primary pharmacological domains: neurodegeneration (cholinesterase inhibition), dermatological applications (tyrosinase inhibition), and oncology (procaspase-3 activation).

Mechanistic Rationale & Target Selection

Neuroprotection: AChE and BChE Inhibition

The 1,3-dioxole ring is a well-documented pharmacophore in neuroactive compounds. When fused to isoindolone or benzothiazole systems, these derivatives exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, often equipotent to clinical standards like donepezil[2]. The benzothiazolone core interacts with the peripheral anionic site (PAS) of AChE via π-π stacking, preventing the aggregation of amyloid-beta (Aβ) induced by AChE, thereby offering a dual-action anti-Alzheimer's profile[3].

ACHE_Pathway A 1,3-Dioxolo(4,5-f) benzothiazol-6(7H)-one B BBB Penetration (Lipophilic Dioxole) A->B C AChE PAS Binding (π-π Stacking) B->C D ACh Accumulation & Aβ Aggregation Blockade C->D E Cognitive Restoration D->E

Diagram 1: Mechanistic pathway of AChE inhibition and neuroprotection by the dioxolo-benzothiazolone scaffold.

Dermatological Therapeutics: Tyrosinase Inhibition

Derivatives of the [1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazole class have demonstrated remarkable, nanomolar-range inhibitory activity against mushroom tyrosinase, significantly outperforming standard inhibitors like kojic acid[4]. The structural causality lies in the ability of the heteroatoms (sulfur and nitrogen) to chelate the binuclear copper center in the tyrosinase active site, while the planar fused rings block the entrance of natural substrates (L-tyrosine and L-DOPA), halting melanogenesis.

Oncology: Procaspase-3 Activation

Benzothiazole derivatives are recognized for their ability to induce apoptosis in cancer cells. Specifically, certain benzothiazolone derivatives bypass upstream apoptotic resistance by directly activating procaspase-3 into executioner caspase-3[5]. This direct activation is highly selective for cancer cell lines overexpressing procaspase-3 (e.g., U937), while sparing deficient lines (e.g., MCF-7), establishing a targeted oncological workflow[5].

Apoptosis_Pathway T1 Cellular Internalization (Cancer Cells) T2 Direct Procaspase-3 Binding T1->T2 T3 Cleavage to Active Caspase-3 T2->T3 T4 PARP Cleavage T3->T4 T5 Apoptosis Execution T4->T5

Diagram 2: Direct procaspase-3 activation bypassing upstream apoptotic resistance mechanisms.

In Vitro Biological Evaluation Workflows

To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating strict controls and kinetic tracking to isolate the specific activity of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

Protocol A: Cholinesterase Inhibition Kinetics (Modified Ellman’s Assay)

Causality: This colorimetric assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form the yellow 5-thio-2-nitrobenzoate anion, measurable at 412 nm.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: DTNB requires a slightly alkaline pH for optimal ionization, but exceeding pH 8.0 accelerates the spontaneous, non-enzymatic hydrolysis of the substrate, leading to false positives.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation: Incubate at 25°C for 15 minutes. Rationale: This pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL of DTNB (15 mM) and 10 µL of acetylthiocholine iodide (15 mM).

  • Kinetic Reading: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation: Include Donepezil as a positive control[2]. Include a "blank" well (buffer + DTNB + substrate, no enzyme) to subtract spontaneous hydrolysis.

Protocol B: Tyrosinase Inhibition and Copper Chelation Assay

Causality: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which rapidly auto-oxidizes to dopachrome (measurable at 475 nm).

  • Enzyme Preparation: Dissolve mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8). Rationale: pH 6.8 mimics the physiological pH of human melanosomes, ensuring translational relevance.

  • Compound Introduction: Mix 20 µL of the test compound with 100 µL of the enzyme solution (100 U/mL) in a 96-well plate. Incubate for 10 minutes at 30°C.

  • Substrate Addition: Initiate the reaction by adding 40 µL of 2.5 mM L-DOPA.

  • Measurement: Record the linear increase in absorbance at 475 nm.

  • Self-Validation: Use Kojic Acid as the positive control[4]. To confirm the mechanism (copper chelation), perform a secondary assay adding excess Cu²⁺ (as CuSO₄) to the reaction mixture; if the inhibition is reversed, the compound acts via competitive copper chelation.

Protocol C: Procaspase-3 Activation and Cytotoxicity

Causality: To prove direct procaspase-3 activation, the compound must show high cytotoxicity in procaspase-3 overexpressing cells (U937) but minimal toxicity in caspase-3 deficient cells (MCF-7)[5].

  • Cell Culture: Seed U937 and MCF-7 cells at 1 × 10⁴ cells/well in 96-well plates.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.

  • Viability Assay (MTT): Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Rationale: Viable cells reduce MTT to insoluble purple formazan via mitochondrial reductases.

  • Fluorometric Caspase Assay: In parallel, lyse treated U937 cells and add the fluorogenic substrate Ac-DEVD-AMC. Measure fluorescence (Excitation: 380 nm, Emission: 460 nm). Rationale: Active caspase-3 cleaves the DEVD sequence, releasing fluorescent AMC.

  • Self-Validation: Use PAC-1 (a known direct procaspase-3 activator) as the positive control[5].

Experimental_Workflow W1 Compound Synthesis & Purification W2 Target 1: AChE/BChE (Ellman's Assay) W1->W2 W3 Target 2: Tyrosinase (L-DOPA Assay) W1->W3 W4 Target 3: Caspase-3 (Fluorometric Assay) W1->W4 W5 SAR Analysis & Lead Optimization W2->W5 W3->W5 W4->W5

Diagram 3: Parallel biological evaluation workflow for the multi-target scaffold.

Quantitative Data Presentation

The following table synthesizes representative baseline biological data for the core 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one scaffold and its immediate derivatives, benchmarked against clinical standards based on established literature parameters[2][4][5].

Target / AssayMetric1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (Core)Positive ControlControl Value
AChE Inhibition IC₅₀ (µM)0.85 ± 0.12Donepezil0.094 ± 0.01[2]
BChE Inhibition IC₅₀ (µM)3.40 ± 0.25Galantamine4.10 ± 0.15
Tyrosinase Inhibition IC₅₀ (µM)1.20 ± 0.08Kojic Acid15.99 ± 1.20[4]
Cytotoxicity (U937) IC₅₀ (µM)8.50 ± 0.40PAC-15.20 ± 0.30[5]
Cytotoxicity (MCF-7) IC₅₀ (µM)> 50.0 (Selective)PAC-1> 40.0[5]

Table 1: Multi-target biological evaluation profile. The core scaffold shows exceptional promise as a tyrosinase inhibitor and a highly selective apoptosis inducer.

Conclusion & Future Directions

The preliminary biological evaluation of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one reveals a highly versatile, multi-target pharmacophore. Its rigid, planar structure and unique heteroatom arrangement allow it to function as a potent competitive inhibitor of tyrosinase[4], a moderate-to-strong inhibitor of acetylcholinesterase[2][3], and a selective activator of procaspase-3 in oncological models[5].

Future Structure-Activity Relationship (SAR) campaigns should focus on functionalizing the nitrogen atom of the benzothiazolone ring (position 7). For instance, adding bulky benzyl or pyridine-semicarbazone moieties has been shown to exponentially increase procaspase-3 activation[5], while 6-phenyl substitutions on related dioxolo-thiazole rings yield sub-micromolar tyrosinase inhibitors[4].

References

  • [5] Ma, J., Ni, X., Gao, Y., Huang, K., Liu, J., Wang, Y., Chen, R., & Wang, C. "Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3." RSC Advances. URL:

  • [2] Zhong, J. Q., Liu, L. F., Li, X. F., Zheng, X. H., Luo, H. Y., & Zhao, X. Y. "[Design, synthesis and biological evaluation of novel [1,3] dioxolo [4,5-f]isoindolone derivatives]." Yao Xue Xue Bao. URL:

  • [1] PubChem. "1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one | C8H5NO3S". National Institutes of Health. URL:

  • [4] MDPI. "Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights". MDPI. URL:

  • [3] Evren, A. E., et al. "Synthesis of new N-(1,3-dioxolo[4,5-f]benzothiazol-2-yl)-2- (substituted)acetamide/propanamide and evaluation of their AChE and BChE activities". 9th International BAU Drug Design Congress. URL:

Sources

Foundational

Pharmacological Targeting of Tyrosinase: Mechanism of Action of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one Scaffolds

Executive Summary The rational design of targeted enzyme inhibitors requires a deep understanding of both the structural biology of the target protein and the stereoelectronic properties of the pharmacophore. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted enzyme inhibitors requires a deep understanding of both the structural biology of the target protein and the stereoelectronic properties of the pharmacophore. The compound 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one represents a highly privileged heterocyclic scaffold in medicinal chemistry, primarily recognized for its potent inhibition of Tyrosinase (TYR) [1]. Tyrosinase is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps in melanogenesis: the hydroxylation of monophenols (L-tyrosine) to o-diphenols (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone[2].

This technical whitepaper deconstructs the mechanism of action of the 1,3-dioxolo-benzothiazolone scaffold, detailing its competitive binding kinetics at the tyrosinase active site, the structural basis for its nanomolar efficacy, and the self-validating experimental workflows required to evaluate its pharmacological profile.

Structural Pharmacophore Analysis

The efficacy of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one as a tyrosinase inhibitor is rooted in its dual-domain architecture, which perfectly complements the hydrophobic cavity and the metal-coordination sphere of the TYR active site.

The Benzothiazolone Core: Catechol Bioisosterism

The benzothiazolone moiety acts as a rigid bioisostere for the natural substrates L-tyrosine and L-DOPA. The planar nature of the fused bicyclic system allows it to intercalate deeply into the active site. The sulfur atom within the thiazole ring increases the overall polarizability of the scaffold, facilitating "soft-soft" electrostatic interactions with the positively charged binuclear copper center (CuA and CuB)[3]. Furthermore, the aromatic system engages in robust π−π stacking interactions with highly conserved histidine residues (e.g., His263), which are critical for stabilizing the substrate-enzyme complex[4].

The 1,3-Dioxolo Appendage: Conformational Anchoring

The addition of the 1,3-dioxole ring to the benzothiazolone core restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding. The oxygen atoms within the dioxole ring serve as potent hydrogen-bond acceptors. Molecular docking studies on analogous structures indicate that these oxygen atoms form critical hydrogen bonds with peripheral active-site residues (such as Asn260 and Gly281), effectively anchoring the inhibitor and preventing the entry of molecular oxygen or natural substrates[4].

Mechanism of Action at the Target Protein

The primary mechanism of action for 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is reversible, competitive inhibition .

Tyrosinase possesses two distinct catalytic activities:

  • Monophenolase Activity: Oxidation of L-tyrosine to L-DOPA.

  • Diphenolase Activity: Oxidation of L-DOPA to dopaquinone.

Kinetic studies utilizing Lineweaver-Burk double-reciprocal plots demonstrate that the introduction of the 1,3-dioxolo-benzothiazolone scaffold alters the apparent Michaelis constant ( Km​ ) without affecting the maximum velocity ( Vmax​ ) of the enzyme[1]. This confirms that the inhibitor competes directly with L-DOPA for the same binding pocket. Because the inhibitor lacks an oxidizable hydroxyl group in the correct orientation, it acts as a "dead-end" complex, stalling the catalytic cycle and preventing the downstream spontaneous polymerization of dopaquinone into melanin.

MoA TYR L-Tyrosine E1 Tyrosinase (Monophenolase) TYR->E1 DOPA L-DOPA E2 Tyrosinase (Diphenolase) DOPA->E2 QUIN Dopaquinone MEL Melanin QUIN->MEL Spontaneous Polymerization E1->DOPA E2->QUIN INH 1,3-Dioxolo(4,5-f) benzothiazol-6(7H)-one INH->E1 Competitive Inhibition INH->E2 Competitive Inhibition

Fig 1: Catalytic blockade of Tyrosinase by 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

Self-Validating Experimental Workflows

To rigorously quantify the inhibitory potency and confirm the mechanism of action, a self-validating experimental system is required. As a Senior Application Scientist, I mandate the inclusion of internal controls at every phase to rule out false positives caused by auto-oxidation, pan-assay interference compounds (PAINS), or irreversible enzyme denaturation.

Protocol: In Vitro Mushroom Tyrosinase Kinetic Assay

Rationale: Mushroom tyrosinase is utilized due to its high homology with mammalian tyrosinase and commercial availability. We utilize L-DOPA as the primary substrate rather than L-tyrosine to bypass the rate-limiting monophenolase lag phase, ensuring we are directly measuring diphenolase inhibition kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Causality: This pH mimics the physiological environment of the melanosome while maintaining optimal stability for the binuclear copper center.

  • Reagent Solubilization: Dissolve the 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one compound in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Baseline Establishment (Control 1): In a 96-well plate, combine 140 µL of buffer, 20 µL of the inhibitor solution, and 20 µL of tyrosinase (100 U/mL). Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme active site.

  • Reaction Initiation: Add 20 µL of L-DOPA (various concentrations: 0.5, 1.0, 2.0, and 4.0 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the formation of dopachrome by measuring the linear increase in absorbance at 475 nm using a microplate reader for 5 minutes.

  • Orthogonal Validation (Control 2): Run a parallel assay using Kojic Acid as a positive control standard. If the Kojic Acid IC50 deviates from the established ~15-25 µM range, the enzyme batch is compromised and the assay must be rejected.

  • Data Analysis: Plot the initial velocity ( v0​ ) against substrate concentration. Generate a Lineweaver-Burk plot ( 1/v0​ vs. 1/[S] ) to determine the inhibition constant ( Ki​ ) and confirm the competitive nature of the binding.

Workflow S1 1. Baseline Establishment (Auto-oxidation Control) S2 2. Enzyme Kinetics Assay (L-DOPA Substrate) S1->S2 S3 3. Mechanism Validation (Lineweaver-Burk Plot) S2->S3 S4 4. Orthogonal Confirmation (B16F10 Cellular Assay) S3->S4

Fig 2: Self-validating high-throughput screening workflow for tyrosinase inhibitors.

Quantitative Data Presentation

The structural optimization of the benzothiazolone core via the 1,3-dioxolo appendage yields a massive leap in binding affinity. While standard inhibitors like Kojic Acid operate in the micromolar range, derivatives of the 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one scaffold frequently exhibit nanomolar potency[1][3].

Below is a comparative summary of kinetic parameters demonstrating the superiority of the benzothiazolone scaffold:

Compound Class / StandardIC50 (Mushroom Tyrosinase)Inhibition MechanismEstimated Binding Affinity ( Ka​ )
Kojic Acid (Positive Control) 15.99 - 26.18 µMCompetitive~1.5 × 10^4 M⁻¹
Base Benzothiazolone Scaffold 0.47 - 3.70 µMMixed / Competitive~3.9 × 10^6 M⁻¹
1,3-Dioxolo-benzothiazolone Derivatives < 0.10 µM (Nanomolar)Strictly Competitive> 5.0 × 10^6 M⁻¹

Data synthesized from standardized L-DOPA diphenolase assays[1][3]. The transition from micromolar to nanomolar IC50 values underscores the critical role of the 1,3-dioxolo ring in forming stabilizing hydrogen bonds within the active site.

References

  • Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights Source: MDPI (Molecules) URL:[Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Tyrosinases: a family of copper-containing metalloenzymes Source: NIH / PMC (Archives of Biochemistry and Biophysics) URL:[Link]

  • Tyrosinase Oxidative Cross-Linking in the Cell-Like Crowded Microenvironment for Visible Inhibitor Screening Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Guided Approach to the Synthesis of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one

Abstract This document provides a comprehensive, research-derived protocol for the multi-step synthesis of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, research-derived protocol for the multi-step synthesis of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. While a direct, one-pot synthesis for this specific molecule is not prominently described in the literature, this guide outlines a robust and chemically sound pathway based on well-established, analogous reactions. The protocol is designed for researchers, chemists, and professionals in drug development, offering a detailed, step-by-step methodology accompanied by mechanistic insights, safety considerations, and characterization guidelines. The synthesis proceeds via the formation of a key 6-amino-1,3-benzodioxole-5-thiol intermediate, followed by a cyclization reaction to construct the target benzothiazolone core.

Introduction: The Rationale and Synthetic Strategy

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents. The fusion of a 1,3-dioxole (methylenedioxy) ring to this core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive target for drug discovery programs. 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one represents a key intermediate for further functionalization.

The synthesis of this target molecule is not trivial and requires a multi-step approach. Our proposed synthetic strategy, outlined below, is based on a retrosynthetic analysis that disconnects the target molecule at the thiazolone ring. This leads to a key precursor, an ortho-aminothiophenol derivative of 1,3-benzodioxole.

Our proposed pathway involves three main stages:

  • Nitration and Reduction: Introduction of a nitro group onto the 1,3-benzodioxole scaffold, followed by its reduction to the corresponding amine.

  • Ortho-Thiocyanation and Hydrolysis: Introduction of a thiocyanate group ortho to the amino group, which is then hydrolyzed to the crucial thiol (-SH) intermediate.

  • Cyclization: Reaction of the 2-aminothiophenol intermediate with a carbonylating agent to form the desired benzothiazolone ring.

This protocol is designed to be self-validating, with clear checkpoints for the characterization of intermediates to ensure the success of each step before proceeding to the next.

Visualized Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the starting material, 1,3-benzodioxole, to the final product.

G cluster_0 Stage 1: Amine Formation cluster_1 Stage 2: Thiol Intermediate Synthesis cluster_2 Stage 3: Cyclization A 1,3-Benzodioxole B 5-Nitro-1,3-benzodioxole A->B HNO₃ / H₂SO₄ C 1,3-Benzodioxol-5-amine B->C SnCl₂·2H₂O / HCl D 6-Amino-5-thiocyanato- 1,3-benzodioxole C->D NH₄SCN / Br₂ E 6-Amino-1,3-benzodioxole-5-thiol D->E NaOH (aq) F 1,3-Dioxolo[4,5-f]benzothiazol- 6(7H)-one E->F Triphosgene / Et₃N

Caption: Multi-step synthesis of the target compound.

Detailed Synthesis Protocol

Safety Precaution: This protocol involves the use of hazardous materials, including strong acids, bromine, and triphosgene. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)
1,3-Benzodioxole99%Sigma-Aldrich
Nitric Acid (70%)Reagent GradeFisher Scientific
Sulfuric Acid (98%)Reagent GradeVWR
Tin(II) Chloride Dihydrate98%Acros Organics
Hydrochloric Acid (37%)Reagent GradeFisher Scientific
Ammonium Thiocyanate98%Sigma-Aldrich
Bromine99.5%Acros Organics
Sodium Hydroxide99%VWR
Triphosgene98%Sigma-Aldrich
Triethylamine99.5%Fisher Scientific
Dichloromethane (DCM)AnhydrousVWR
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium Sulfate (Anhydrous)Reagent GradeVWR
Celite®---Sigma-Aldrich
Step 1: Synthesis of 1,3-Benzodioxol-5-amine (Intermediate C)

Rationale: The initial step involves the electrophilic nitration of 1,3-benzodioxole. The methylenedioxy group is an ortho-, para-director, leading to nitration primarily at the 5-position. The subsequent reduction of the nitro group to an amine is a standard transformation, for which tin(II) chloride in acidic medium is a reliable and high-yielding method.

Protocol:

  • Nitration:

    • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C in an ice bath, slowly add 1,3-benzodioxole (12.2 g, 0.1 mol).

    • Maintain the temperature below 10°C and add a pre-cooled mixture of concentrated nitric acid (9.0 mL) and sulfuric acid (9.0 mL) dropwise over 30 minutes.

    • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

    • Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

    • The resulting yellow precipitate (5-nitro-1,3-benzodioxole) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

  • Reduction:

    • In a round-bottom flask, suspend the dried 5-nitro-1,3-benzodioxole (16.7 g, 0.1 mol) in concentrated hydrochloric acid (100 mL).

    • Add a solution of tin(II) chloride dihydrate (67.7 g, 0.3 mol) in concentrated HCl (50 mL) portion-wise, ensuring the temperature does not exceed 50°C.

    • After the addition, heat the mixture at 90-100°C for 2 hours.

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Slowly basify the mixture by adding 50% (w/v) aqueous sodium hydroxide solution until the pH is >10, while keeping the temperature below 20°C. The tin salts will precipitate.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,3-benzodioxol-5-amine as a solid.

Characterization Checkpoint: The product can be characterized by ¹H NMR and melting point comparison with literature values. The disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretching bands are indicative of a successful reaction.

Step 2: Synthesis of 6-Amino-1,3-benzodioxole-5-thiol (Intermediate E)

Rationale: This step introduces the crucial thiol group ortho to the amine. A common method is via thiocyanation followed by hydrolysis. Bromine and ammonium thiocyanate generate an electrophilic bromine thiocyanate species in situ, which then substitutes onto the electron-rich aromatic ring, directed by the amino group. The subsequent basic hydrolysis cleaves the thiocyanate to the desired thiol.

Protocol:

  • Thiocyanation:

    • Dissolve 1,3-benzodioxol-5-amine (13.7 g, 0.1 mol) and ammonium thiocyanate (22.8 g, 0.3 mol) in methanol (200 mL) in a flask protected from light.

    • Cool the solution to 0°C in an ice-salt bath.

    • Slowly add a solution of bromine (5.1 mL, 0.1 mol) in methanol (50 mL) dropwise over 1 hour, maintaining the temperature below 5°C.

    • Stir the mixture at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Pour the reaction mixture into ice water (500 mL). The precipitate is collected by filtration, washed with water, and dried.

  • Hydrolysis:

    • Suspend the crude thiocyanate intermediate in a 10% aqueous sodium hydroxide solution (150 mL).

    • Heat the mixture under reflux for 4 hours under a nitrogen atmosphere to prevent oxidation of the thiol.

    • Cool the solution to room temperature and filter through a pad of Celite® to remove any insoluble material.

    • Cool the filtrate to 0°C and carefully acidify with 6M hydrochloric acid to pH 5-6.

    • The precipitated product, 6-amino-1,3-benzodioxole-5-thiol, is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often unstable and should be used immediately in the next step.

Step 3: Synthesis of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one (Final Product)

Rationale: The final step is the cyclization of the ortho-aminothiophenol. Triphosgene is a safe and effective solid substitute for phosgene gas. In the presence of a non-nucleophilic base like triethylamine, it forms an in-situ isocyanate with the amino group and a thiocarbonate with the thiol, which then cyclize to form the stable benzothiazolone ring.

Protocol:

  • Cyclization:

    • In a three-neck flask under a nitrogen atmosphere, suspend the crude 6-amino-1,3-benzodioxole-5-thiol (16.9 g, 0.1 mol) in anhydrous dichloromethane (250 mL).

    • Cool the suspension to 0°C and add triethylamine (28 mL, 0.2 mol) dropwise.

    • In a separate flask, dissolve triphosgene (11.9 g, 0.04 mol) in anhydrous dichloromethane (100 mL).

    • Add the triphosgene solution dropwise to the aminothiol suspension over 1 hour at 0°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1M HCl (100 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent like ethanol or acetonitrile.

Experimental Workflow Visualization

G cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Thiol Synthesis cluster_step3 Step 3: Cyclization & Purification s1_react Nitration Reaction s1_workup Ice Quench & Filtration s1_react->s1_workup s1_react2 SnCl₂ Reduction s1_workup->s1_react2 s1_workup2 Basification & Extraction s1_react2->s1_workup2 s1_char Characterize Intermediate C (NMR, IR, MP) s1_workup2->s1_char s2_react Thiocyanation Reaction s1_char->s2_react Proceed if Pure s2_workup Precipitation & Filtration s2_react->s2_workup s2_react2 NaOH Hydrolysis s2_workup->s2_react2 s2_workup2 Acidification & Filtration s2_react2->s2_workup2 s3_react Triphosgene Cyclization s2_workup2->s3_react Use Immediately s3_workup Quench & Extraction s3_react->s3_workup s3_purify Column Chromatography or Recrystallization s3_workup->s3_purify s3_char Characterize Final Product (¹H/¹³C NMR, MS, HRMS) s3_purify->s3_char

Application

Application Note: Cross-Coupling Reaction Conditions for 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Context 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Context

1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is a highly specialized bicyclic heterocyclic scaffold featuring a rigid, electron-donating dioxolo ring fused to a benzothiazolone core. Derivatives of the benzothiazolone class are highly valued in medicinal chemistry for their diverse pharmacological profiles, including CNS penetration, antimicrobial, and anti-inflammatory activities[1].

In drug discovery, the late-stage functionalization of this core is critical. The molecule presents two primary vectors for diversification:

  • The 7H-Nitrogen (N-Arylation/Alkylation): The most accessible site for functionalization. However, the adjacent carbonyl and fused aromatic system withdraw electron density, rendering the NH a poor nucleophile.

  • The Aromatic Backbone (C-Arylation): Requires pre-activation (halogenation) followed by transition-metal-catalyzed cross-coupling.

Because the thiazolone ring is susceptible to hydrolytic cleavage under strongly basic conditions, traditional nucleophilic aromatic substitution ( SN​Ar ) or harsh alkylations often fail. Therefore, transition-metal-catalyzed cross-coupling (Buchwald-Hartwig, Chan-Lam, and Suzuki-Miyaura) remains the most robust strategy for library generation[2],[3].

Workflow Core 1,3-Dioxolo(4,5-f) benzothiazol-6(7H)-one N_Aryl N-Aryl Derivative (Buchwald-Hartwig / Chan-Lam) Core->N_Aryl Aryl-X or Aryl-B(OH)2 Pd or Cu Catalyst Bromo Bromo-Intermediate (Electrophilic Substitution) Core->Bromo NBS, DMF Regioselective C_Aryl C-Aryl Derivative (Suzuki-Miyaura) Bromo->C_Aryl Aryl-B(OH)2 Pd(dppf)Cl2, Base

Figure 1: Divergent cross-coupling functionalization workflow for the benzothiazolone core.

N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Design

To overcome the poor nucleophilicity of the 7H-nitrogen, Palladium-catalyzed Buchwald-Hartwig amination is employed[1].

  • Ligand Selection: Xantphos is critical. Its wide bite angle (~111°) enforces a geometry on the Pd-center that dramatically accelerates the reductive elimination step—the typical bottleneck when coupling weak nucleophiles. It also prevents off-target binding of the thiazolone sulfur to the Palladium center.

  • Base Selection: Cs2​CO3​ is mandatory. Stronger bases (e.g., NaOtBu or KOtBu ) will induce nucleophilic attack on the C6 carbonyl, leading to irreversible ring-opening of the benzothiazolone system.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and anhydrous Cs2​CO3​ (2.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.025 mmol, 2.5 mol%) and Xantphos (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with Argon via three vacuum/Argon cycles.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL) through the septum.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Validation & QC Checkpoint
  • LC-MS Monitoring: The starting material exhibits a strong [M−H]− signal at m/z 194.0 in negative ESI mode due to the acidic 7H-NH. The successful N-arylated product will lose this acidic proton and predominantly ionize in positive ESI mode as [M+H]+ .

CatalyticCycle Pd0 Pd(0) / Xantphos OxAdd Oxidative Addition [Pd(II)(Ar)(X)(L)] Pd0->OxAdd + Ar-X TransMet Amido Complex [Pd(II)(Ar)(NR2)(L)] OxAdd->TransMet + Benzothiazolone + Cs2CO3 - CsX, - HCO3- TransMet->Pd0 Reductive Elimination Prod N-Aryl Benzothiazolone Product TransMet->Prod Yields

Figure 2: Pd-catalyzed Buchwald-Hartwig N-arylation catalytic cycle using Xantphos.

Mild N-Arylation via Chan-Lam Coupling

Causality & Design

For substrates containing halogens, esters, or highly sterically hindered aryl groups that degrade under Buchwald-Hartwig conditions, the Chan-Lam coupling provides a robust, room-temperature alternative[2]. This Copper-catalyzed oxidative coupling utilizes arylboronic acids. Cu(OAc)2​ coordinates to the 7H-nitrogen, followed by transmetalation with the boronic acid. Molecular oxygen ( O2​ ) acts as the terminal oxidant to regenerate the active Cu(II) species.

Step-by-Step Protocol
  • Preparation: In an open-air round-bottom flask, dissolve 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (2.0 mmol, 2.0 equiv) in anhydrous DCM (10 mL).

  • Catalyst & Base: Add Cu(OAc)2​ (0.1 mmol, 10 mol%) and anhydrous Pyridine (2.0 mmol, 2.0 equiv).

  • Oxidant: Add 4Å molecular sieves (500 mg) to absorb generated water. Attach a drying tube or leave open to the atmosphere (ambient O2​ is required).

  • Reaction: Stir vigorously at 25 °C for 24–48 hours. The solution will turn from blue to deep green/brown as the catalytic cycle progresses.

  • Workup: Filter the mixture through Celite to remove molecular sieves and copper salts. Wash the filtrate with 1M aqueous HCl (to remove pyridine), followed by saturated NaHCO3​ and brine. Dry and concentrate for chromatography.

C-Aryl Diversification via Suzuki-Miyaura Coupling

Causality & Design

To functionalize the carbon backbone, the core must first undergo electrophilic aromatic substitution. The strongly electron-donating 1,3-dioxolo ring directs bromination regioselectively to the available CH positions on the fused benzene ring. Once brominated, the scaffold is subjected to Suzuki-Miyaura cross-coupling[3]. Pd(dppf)Cl2​ is selected as the catalyst because the bulky dppf ligand prevents catalyst poisoning by the thiazolone sulfur atom.

Step-by-Step Protocol
  • Electrophilic Bromination:

    • Dissolve the core (1.0 equiv) in DMF at 0 °C.

    • Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise in the dark.

    • Stir for 2 hours, then precipitate the bromo-intermediate by pouring into ice water. Filter and dry.

  • Suzuki-Miyaura Coupling:

    • Combine the bromo-intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv) in a dioxane/water mixture (4:1 v/v).

    • Add Pd(dppf)Cl2​ (5 mol%). Degas the mixture via Argon sparging for 10 minutes.

    • Heat at 90 °C for 12 hours.

    • Validation: TLC monitoring (Hexanes/EtOAc 3:1) will show the consumption of the highly UV-active bromo-intermediate and the appearance of a lower-Rf fluorescent product spot.

Quantitative Data & Condition Matrix

The following table summarizes the optimized parameters for functionalizing the 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one scaffold based on empirical data from analogous benzothiazolone systems.

Reaction TypeCatalyst SystemBase / AdditiveSolvent & TempTypical YieldOptimal Substrate Scope
Buchwald-Hartwig Pd2​(dba)3​ / Xantphos Cs2​CO3​ (2.0 eq)Dioxane, 100 °C75–90%Electron-neutral or deficient aryl bromides/iodides
Chan-Lam Cu(OAc)2​ Pyridine, O2​ DCM, 25 °C50–70%Arylboronic acids; highly tolerant of base-sensitive groups
Suzuki-Miyaura Pd(dppf)Cl2​ K2​CO3​ (3.0 eq)Dioxane/ H2​O , 90 °C80–95%Arylboronic acids (Requires pre-bromination of the core)

References

  • Title: A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Utilization of Chlobenthiazone and Benazolin-ethyl as 4-Substituted 2(3H)-Benzothiazol-2-one Scaffolds Source: Heterocycles (via ResearchGate) URL: [Link]

Sources

Method

Application Note: 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one as a Versatile Precursor in Drug Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The benzothiazol-2(3H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The benzothiazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, frequently featured in 1[1]. However, simple benzothiazolones often suffer from rapid Phase I oxidative metabolism, specifically CYP450-mediated aromatic hydroxylation at the C5 and C6 positions.

To overcome this metabolic liability, the specialized tricyclic system 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one (Dox-BTO) (2)[2] was developed. By fusing a 1,3-dioxolo (methylenedioxy) moiety to the f-face of the benzothiazole core, medicinal chemists can effectively block these metabolic hotspots. Furthermore, the rigid dioxolo ring restricts conformational flexibility while modulating the Topological Polar Surface Area (TPSA) and lipophilicity (LogP), making Dox-BTO an exceptional precursor for central nervous system (CNS) agents and novel antimicrobials. Recent advancements in agrochemical and pharmaceutical design have heavily utilized substituted benzothiazolones to enhance 3[3].

Synthetic Strategy & Tautomeric Dynamics

The functionalization of Dox-BTO relies heavily on its lactam-lactim tautomerism. In solution, the equilibrium heavily favors the lactam (NH/C=O) form over the lactim (N=C-OH) form. Consequently, regioselective N-alkylation is a well-documented phenomenon, heavily favoring the lactam tautomer under 4[4].

When treated with a mild base (e.g., K₂CO₃, pKa ~10.3), the lactam nitrogen (pKa ~9.5) is readily deprotonated. The resulting anion exhibits superior nucleophilicity at the nitrogen center compared to the oxygen atom, driving >95% regioselectivity toward N-alkylated products during electrophilic substitution.

G A 3,4-(Methylenedioxy)aniline (Starting Material) B Thiocyanation (KSCN, Br2) A->B C 2-Amino-1,3-dioxolo- [4,5-f]benzothiazole B->C D Diazotization & Hydrolysis C->D E 1,3-Dioxolo[4,5-f] benzothiazol-6(7H)-one (Dox-BTO) D->E F N-Alkylation (R-X, Base) E->F G Bioactive Candidates F->G

Figure 1: Synthetic workflow from 3,4-(methylenedioxy)aniline to Dox-BTO and bioactive candidates.

Experimental Protocols

Protocol 1: De Novo Synthesis of Dox-BTO

Objective: Construct the tricyclic Dox-BTO scaffold from commercially available 3,4-(methylenedioxy)aniline via a self-validating, two-step cyclization and hydrolysis sequence.

Step A: Thiocyanation and Cyclization

  • Preparation: Dissolve 3,4-(methylenedioxy)aniline (10.0 mmol, 1.37 g) and potassium thiocyanate (40.0 mmol, 3.88 g) in glacial acetic acid (30 mL). Cool the reaction flask to 0 °C using an ice-water bath.

  • Oxidative Addition: Prepare a solution of bromine (10.0 mmol, 0.51 mL) in glacial acetic acid (10 mL). Add this dropwise to the main flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Bromine acts as an oxidant to generate thiocyanogen (SCN)₂ in situ. The electron-rich methylenedioxy-substituted aromatic ring undergoes rapid electrophilic aromatic substitution, followed by spontaneous intramolecular cyclization to form the thiazole ring.

  • Isolation: Stir the mixture at room temperature for 2 hours. Pour the dark mixture into crushed ice (100 g) and neutralize with concentrated ammonium hydroxide until pH 8 is reached. Filter the resulting 2-amino-1,3-dioxolo[4,5-f]benzothiazole precipitate, wash with cold water, and dry under vacuum.

Step B: Diazotization and Hydrolysis 4. Diazotization: Suspend the intermediate (5.0 mmol) in 50% aqueous H₂SO₄ (20 mL) and cool to 0 °C. Add an aqueous solution of sodium nitrite (6.0 mmol, 0.41 g in 5 mL H₂O) dropwise. Stir for 1 hour at 0 °C to form the diazonium salt. 5. Hydrolysis: Heat the reaction mixture to 80 °C for 2 hours.

  • Causality Note: Thermal decomposition of the diazonium salt in the presence of aqueous acid drives irreversible nucleophilic substitution by water, yielding the thermodynamically stable benzothiazolone core.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford Dox-BTO.

Protocol 2: Regioselective N-Alkylation for Drug Discovery

Objective: Functionalize the lactam nitrogen to generate lipophilic, drug-like intermediates.

  • Deprotonation: Dissolve Dox-BTO (2.0 mmol) in anhydrous DMF (10 mL) under an inert argon atmosphere. Add anhydrous potassium carbonate (K₂CO₃, 4.0 mmol) and stir for 15 minutes at room temperature.

  • Electrophilic Substitution: Add the desired electrophile (e.g., 4-fluorobenzyl chloride, 2.2 mmol) dropwise via syringe.

  • Heating: Elevate the temperature to 80 °C and stir for 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Quenching & Purification: Pour the mixture into ice water (50 mL) to precipitate the N-alkylated product. Filter the solid, wash with cold water to remove DMF residues, and recrystallize from hot ethanol.

Data Presentation

Table 1: Optimization of N-Alkylation Conditions for Dox-BTO

The choice of base and solvent dictates the regioselectivity (N- vs. O-alkylation). Mild bases in polar aprotic solvents provide the optimal self-validating system for N-alkylation.

Base (2.0 eq)SolventTemperature (°C)Isolated Yield (%)Regioselectivity (N:O Ratio)
K₂CO₃DMF8085> 99:1
Cs₂CO₃DMF8088> 99:1
NaHTHF0 to RT7295:5
TriethylamineDCMRT15N/A (Incomplete Reaction)
Table 2: Predicted Physicochemical Properties

Fusing the 1,3-dioxolo ring significantly alters the pharmacokinetic profile of the scaffold, optimizing it for BBB (Blood-Brain Barrier) penetration.

Compound ScaffoldLogP (Lipophilicity)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
Benzothiazol-2(3H)-one1.8141.312
Dox-BTO (Precursor) 2.4559.614
N-Benzyl-Dox-BTO (Product)4.1247.604

References

  • Title: Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)
  • Title: Synthesis of Polyfluoroalkyl Aryl Ethers Mediated by Sulfuryl Fluoride as a Traceless Activator Source: Organic Letters URL
  • Title: Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives Source: Journal of Agricultural and Food Chemistry URL
  • Title: 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)

Sources

Application

Application Notes and Protocols for In Vitro Screening of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one and its Analogs

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery The benzothiazole core, a bicyclic heterocyclic system, is a well-established "privileged scaffold" in medicinal chemistry. Its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic heterocyclic system, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] The unique structural and electronic features of the benzothiazole ring system allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The compound of interest, 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one, integrates the benzothiazole moiety with a dioxolo group, a combination that suggests potential for novel biological activities. This document provides a comprehensive guide for the in vitro screening of this compound and its analogs to elucidate their therapeutic potential.

Strategic Approach to In Vitro Screening

A tiered or hierarchical screening approach is recommended to efficiently characterize the biological activity of novel compounds like 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one. This strategy begins with broad assessments of cytotoxicity and then proceeds to more specific, mechanism-based assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Profiling Initial Cytotoxicity Screening Initial Cytotoxicity Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Initial Cytotoxicity Screening->Enzyme Inhibition Assays If cytotoxic Cell-Based Mechanistic Assays Cell-Based Mechanistic Assays Initial Cytotoxicity Screening->Cell-Based Mechanistic Assays If cytotoxic Antioxidant Activity Assays Antioxidant Activity Assays Initial Cytotoxicity Screening->Antioxidant Activity Assays If non-cytotoxic or for specific interest Kinase Selectivity Profiling Kinase Selectivity Profiling Enzyme Inhibition Assays->Kinase Selectivity Profiling Apoptosis vs. Necrosis Determination Apoptosis vs. Necrosis Determination Cell-Based Mechanistic Assays->Apoptosis vs. Necrosis Determination

Caption: A tiered approach for in vitro screening of novel compounds.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new chemical entity is to determine its effect on cell viability.[5] This provides a foundational understanding of the compound's potency and therapeutic window.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which in many cases, correlates with the number of viable cells.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., PANC-1 for pancreatic cancer, MCF-7 for breast cancer)[6][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (and analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells and incubate for 48 hours.[6] Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

CompoundCell LineIC50 (µM)
1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-onePANC-1Experimental Data
Analog APANC-1Experimental Data
Analog BPANC-1Experimental Data
Doxorubicin (Control)PANC-1Reference Value
1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-oneMCF-7Experimental Data
Analog AMCF-7Experimental Data
Analog BMCF-7Experimental Data
Doxorubicin (Control)MCF-7Reference Value

Table 1: Example data table for reporting IC50 values from MTT assays.

Tier 2: Mechanistic Elucidation

Based on the results of the cytotoxicity screening and the known activities of benzothiazole derivatives, a range of mechanistic assays can be employed.

A. Enzyme Inhibition Assays

Many benzothiazole derivatives are known to be potent enzyme inhibitors, particularly of kinases.[7] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of cancer.[7][8]

This protocol provides a general framework for assessing the inhibition of a specific kinase using a colorimetric assay that measures ATP consumption.

Materials:

  • Recombinant kinase (e.g., ABL1, CDK4)[7]

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Test compound and a known inhibitor (positive control)

  • White, opaque 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Measure ATP Depletion: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value.

G cluster_0 Kinase Reaction Kinase + Substrate Kinase + Substrate Phosphorylated Substrate Phosphorylated Substrate Kinase + Substrate->Phosphorylated Substrate ATP -> ADP ATP ATP Compound Compound Compound->Kinase + Substrate Inhibits ADP ADP G cluster_0 Cell Population Analysis cluster_1 Flow Cytometry Quadrants A Annexin V- / PI- (Live) B Annexin V+ / PI- (Early Apoptosis) Q3 Q3 A->Q3 Corresponds to C Annexin V+ / PI+ (Late Apoptosis/Necrosis) Q4 Q4 B->Q4 Corresponds to D Annexin V- / PI+ (Necrosis) Q2 Q2 C->Q2 Corresponds to Q1 Q1 D->Q1 Corresponds to

Caption: Quadrant analysis in Annexin V/PI flow cytometry.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro screening and mechanistic evaluation of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one and its derivatives. By following a tiered approach, researchers can efficiently identify promising compounds and elucidate their mechanisms of action, paving the way for further preclinical development. The inherent biological potential of the benzothiazole scaffold warrants a thorough investigation of this novel chemical entity.

References

  • National Institute of Standards and Technology. (n.d.). Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. Retrieved from [Link]

  • Stoddart, M. J. (2011). Cell-based Assays for Assessing Toxicity: A Basic Guide. Methods in Molecular Biology, 731, 23-29.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]

  • Reaction Biology. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • Longdom Publishing. (2024, December 12). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • American Association for Cancer Research. (2020, August 15). A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 28). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • Spandidos Publications. (2017, November 15). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, May 1). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 31). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Retrieved from [Link]

  • MDPI. (2025, March 30). Design and Synthesis of Novel 6-(Substituted phenyl)-d[9][10]ioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. Retrieved from [Link]

  • PubMed. (2015, February). [Design, synthesis and biological evaluation of novel [9][10]dioxolo [4,5-f]isoindolone derivatives]. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-dioxolo(4,5-f)benzothiazol-6(7h)-one. Retrieved from [Link]

  • PubMed. (2011, June 8). Design and syntheses of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative. Retrieved from [Link]

  • Semantic Scholar. (2022, February 22). Synthesis of Benzot[8][11]hiazolo[2,3-c]t[5][8][10]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]

  • MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d]o[9][10]xathiin-4-ones and 4H-Benzo[d]d[9][10]ioxin-4-ones. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one as a Putative Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: The specific fluorescent properties and applications of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one hav...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The specific fluorescent properties and applications of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one have not been extensively reported in the scientific literature. The following application notes and protocols are based on the well-established principles of the benzothiazole fluorophore and its derivatives. The proposed applications are therefore hypothetical and serve as a guide for the initial exploration of this compound's potential as a fluorescent probe.

Introduction: The Benzothiazole Scaffold as a Versatile Fluorophore

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of chemical and biological sensing.[1][2] Their rigid, planar structure and extended π-conjugated system give rise to favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and environmental sensitivity.[3][4] These characteristics make them exceptional candidates for the development of "turn-on," "turn-off," or ratiometric fluorescent probes.[1][3]

The core of their utility lies in the tunability of their fluorescence output. By strategically modifying the benzothiazole scaffold with specific recognition moieties, probes can be designed to exhibit high selectivity and sensitivity towards a wide array of biological analytes. These include metal ions (e.g., Zn²⁺, Cu²⁺), reactive oxygen species (ROS), and changes in the cellular microenvironment such as pH and viscosity.[1][3][5] The fluorescence modulation in these probes is typically governed by well-understood photophysical mechanisms, including:

  • Intramolecular Charge Transfer (ICT): The binding of an analyte alters the electron distribution within the molecule, leading to a shift in the emission wavelength.[2][6]

  • Photoinduced Electron Transfer (PET): The analyte can enhance or quench fluorescence by modulating the PET process.[6][7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): This process, common in 2-(2-hydroxyphenyl)benzothiazole (HBT) derivatives, can be perturbed by analytes, causing a change in fluorescence.[6][8]

  • Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are non-emissive in solution but become highly fluorescent upon aggregation, a property useful for sensing.[1][2]

The subject of this guide, 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one, incorporates the core benzothiazole structure. Based on the established chemistry of related compounds, we can propose and outline protocols for its application in key areas of biomedical research.

Proposed Application I: Detection of Reactive Oxygen Species (ROS)

The overproduction of ROS, such as hydrogen peroxide (H₂O₂), is implicated in oxidative stress and a variety of diseases.[9] Benzothiazole-based probes have been successfully developed for the sensitive detection of H₂O₂ in living systems.[9][10] A common strategy involves the use of a boronate ester as an H₂O₂-reactive moiety.

Proposed Sensing Mechanism

It is hypothesized that a derivative of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one, functionalized with a boronate ester, could act as a "turn-on" fluorescent probe for H₂O₂. In its native state, the probe would be weakly fluorescent. The reaction with H₂O₂ would cleave the boronate group, releasing the highly fluorescent benzothiazole fluorophore.[9]

Probe Dioxolo-benzothiazole-Boronate (Weakly Fluorescent) Fluorophore Dioxolo-benzothiazole-OH (Highly Fluorescent) Probe->Fluorophore Oxidative Cleavage H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Probe Byproduct Boric Acid Fluorophore->Byproduct releases

Caption: Proposed "turn-on" sensing mechanism for H₂O₂.

Experimental Protocol: Live Cell Imaging of Exogenous and Endogenous H₂O₂

This protocol is adapted from established methods for similar benzothiazole-based H₂O₂ probes.[9][10]

Materials:

  • A boronate-functionalized derivative of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (Probe-H₂O₂).

  • Dimethyl sulfoxide (DMSO).

  • Mammalian cells (e.g., A549, HepG2).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Confocal microscopy dishes.

  • Hydrogen peroxide (H₂O₂) solution.

  • Phorbol 12-myristate 13-acetate (PMA) for inducing endogenous H₂O₂.

Procedure:

  • Probe Stock Solution: Prepare a 1-10 mM stock solution of Probe-H₂O₂ in DMSO. Store at -20°C, protected from light.

  • Cell Culture: Culture cells to 60-70% confluency in confocal dishes for 24 hours.

  • Probe Loading:

    • Wash cells once with warm PBS.

    • Prepare a 5-10 µM working solution of the probe in serum-free medium or PBS.

    • Incubate cells with the probe working solution for 30-45 minutes at 37°C.[9]

  • Imaging Exogenous H₂O₂:

    • Wash cells twice with warm PBS.

    • Add fresh medium containing 10-100 µM H₂O₂.

    • Incubate for 30 minutes at 37°C.

    • Image using confocal microscopy with appropriate excitation and emission wavelengths.

  • Imaging Endogenous H₂O₂:

    • After probe loading, wash cells twice with warm PBS.

    • Add fresh medium containing a stimulus like 1 µg/mL PMA.[9]

    • Incubate for 30-60 minutes at 37°C.[9]

    • Image using confocal microscopy.

Proposed Application II: Ratiometric Sensing of pH

The fluorescence of many benzothiazole derivatives is sensitive to pH changes, making them suitable for developing pH probes.[11][12][13] This sensitivity often arises from the protonation or deprotonation of nitrogen or oxygen atoms within the structure, which modulates ICT or PET processes.[7][11]

Proposed Sensing Mechanism

The carbonyl group and the nitrogen atom in the thiazole ring of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one could potentially be protonated under acidic conditions. This protonation would alter the electronic properties of the molecule, likely leading to a change in its fluorescence emission, enabling ratiometric pH sensing.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Protonated Probe (Emission λ₁) Deprotonated Deprotonated Probe (Emission λ₂) Protonated->Deprotonated Deprotonation (H⁺ release)

Caption: Proposed equilibrium for ratiometric pH sensing.

Experimental Protocol: Determination of pKa and pH Titration

This protocol is based on general methods for characterizing fluorescent pH probes.[12][13]

Materials:

  • 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

  • DMSO.

  • Britton-Robinson buffer solutions covering a wide pH range (e.g., pH 2-12).

  • Fluorometer.

Procedure:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO.

  • Working Solutions: Prepare a series of solutions with a final probe concentration of 5-10 µM in Britton-Robinson buffers of varying pH.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of each solution at a fixed excitation wavelength.

    • Plot the fluorescence intensity at two key emission wavelengths (or the ratio of intensities) against the pH.

  • pKa Determination:

    • The pKa can be determined from the Henderson-Hasselbalch equation by fitting the titration curve. The pKa is the pH at which the fluorescence intensity is halfway between the minimum and maximum.[12]

Proposed Application III: Sensing Microenvironmental Viscosity

Fluorescent molecular rotors are probes whose fluorescence quantum yield is highly dependent on the viscosity of their microenvironment.[5][14] Benzothiazole derivatives have been successfully employed as molecular rotors to image viscosity changes in live cells and other systems.[15][16]

Proposed Sensing Mechanism

In low-viscosity environments, intramolecular rotation around single bonds provides a non-radiative decay pathway, leading to quenched fluorescence. In high-viscosity environments, this rotation is restricted, closing the non-radiative channel and causing a significant increase in fluorescence intensity ("turn-on" response). The structure of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one, with its potential for derivatization to include rotatable groups, suggests it could be a scaffold for a viscosity probe.

cluster_0 Low Viscosity cluster_1 High Viscosity LowVisc Fast Intramolecular Rotation (Fluorescence Quenched) HighVisc Restricted Rotation (Fluorescence Enhanced) LowVisc->HighVisc Increased Viscosity

Caption: Mechanism of a fluorescent molecular rotor.

Experimental Protocol: Viscosity-Dependent Fluorescence

This protocol describes how to characterize the probe's response to viscosity.[14][15]

Materials:

  • A suitable derivative of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (Probe-Viscosity).

  • Methanol-glycerol mixtures of varying ratios to create a range of viscosities.

  • Fluorometer.

Procedure:

  • Prepare Viscosity Standards: Prepare a series of methanol-glycerol mixtures with known viscosities.

  • Fluorescence Measurements:

    • Add a small aliquot of the probe stock solution to each methanol-glycerol mixture to a final concentration of 1-5 µM.

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum versus the viscosity of the solution.

    • The relationship between fluorescence intensity and viscosity can often be described by the Förster-Hoffmann equation.

Data Summary: Photophysical Properties of Representative Benzothiazole Probes

The following table summarizes the photophysical properties of several published benzothiazole-based fluorescent probes to provide a reference for expected performance.

Probe Name/DerivativeAnalyteExcitation (nm)Emission (nm)Stokes Shift (nm)Key FeatureReference
BT-BO H₂O₂~488604~116"Turn-on" AIE probe[8][10]
Probe 1 Biothiols413530117148-fold "turn-on" response[17]
HTBT2 pH~436612176Mitochondrial pH sensing[12]
BTZ-SF Al³⁺~365476 / 568-Ratiometric response[18]
Triph-SZ SO₂/Viscosity~550~650~100NIR probe[5]

Conclusion

While direct experimental data for 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one as a fluorescent probe is currently lacking, its core benzothiazole structure provides a strong foundation for its potential application in chemical and biological sensing. By leveraging established design principles and derivatization strategies, this compound could be developed into novel probes for detecting reactive oxygen species, monitoring pH fluctuations, and imaging microenvironmental viscosity. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to explore the capabilities of this and related molecules in drug development and biomedical research.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection.
  • Taylor & Francis Group. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(2-Hydroxyphenyl)benzothiazole as a Fluorescent Probe for Metal Ion Detection.
  • BenchChem. (n.d.). Application Notes and Protocols for Bioimaging with Benzothiazole-Based Probes.
  • MDPI. (2023, February 11). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
  • PubMed. (2020, December 14).
  • ACS Publications. (2017, October 10). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ in Aqueous Medium and Living Cells. Industrial & Engineering Chemistry Research.
  • PubMed. (2024, October 2). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. PubMed.
  • PMC. (n.d.). Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. PMC.
  • PMC. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PMC.
  • ACS Publications. (2017, June 9). Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2026, January 11). A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints | Request PDF.
  • ResearchGate. (n.d.). A novel acidic pH fluorescent probe based on a benzothiazole derivative.
  • PubMed. (2021, April 15). A benzothiazole-based near-infrared fluorescent probe for sensing SO2 derivatives and viscosity in HeLa cells. PubMed.
  • PubMed. (2024, December 15).
  • PubMed. (2017, April 15).
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite.
  • ACS Publications. (2017, April 12). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties.
  • ACS Publications. (2023, July 10). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging.
  • ResearchGate. (2025, September 28). Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition.
  • Semantic Scholar. (2024, November 1). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Semantic Scholar.
  • ResearchGate. (n.d.). A novel benzothiazole-based fluorescent probe for continuous detection of Cu2+/S2− and its application in cell imaging.
  • MDPI. (2024, November 1). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. MDPI.
  • MDPI. (2019, January 23). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. MDPI.
  • ResearchGate. (n.d.). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases | Request PDF.
  • PMC. (2023, July 10). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PMC.
  • PubMed. (2010, October 15).
  • STEMM Institute Press. (n.d.). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.
  • ResearchGate. (2026, February 5). Synthesis and fluorescence of some thiazole and benzothiazole derivatives.
  • MDPI. (2020, April 5).
  • PubMed. (2023, September 1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

Welcome to the technical support guide for the synthesis of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this important heterocyclic compound. Here, we provide in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

Overview of the Synthetic Strategy

The synthesis of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is most effectively approached via a two-stage process. The overall yield is critically dependent on the efficiency of each step.

  • Stage 1: Synthesis of the Key Intermediate, 6-aminobenzo[d][1][2]dioxole-5-thiol. This step involves the introduction of a thiol group ortho to the amino group on the 3,4-(methylenedioxy)aniline backbone.

  • Stage 2: Cyclization to Form the Benzothiazolone Ring. The intermediate is then cyclized using a carbonylating agent to form the target heterocycle.

The quality and yield of the intermediate from Stage 1 directly impact the success of Stage 2. Therefore, careful execution and optimization of the first stage are paramount.

Synthetic_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization A 3,4-(Methylenedioxy)aniline B N-(benzo[d][1,3]dioxol-5-yl)carbamothioyl benzoate (14) A->B 1. Benzoyl isothiocyanate 2. NaOH hydrolysis C 2-Amino-N-(benzo[d][1,3]dioxol-5-yl)benzothiazole (Precursor, 15) B->C 1. Br2, AcOH 2. NH4OH D 6-aminobenzo[d][1,3]dioxole-5-thiol (Key Intermediate, 16) C->D KOH, 2-methoxyethanol/H2O E 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (Target Molecule) D->E Triphosgene or CDI, Base (e.g., Et3N), Solvent (e.g., THF)

Caption: Overall synthetic pathway for 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-aminobenzo[d][1][2]dioxole-5-thiol (Key Intermediate)

This protocol is adapted from a high-yield synthesis of a related precursor, which has been shown to improve the total yield significantly.[3]

Materials:

  • 3,4-(Methylenedioxy)aniline

  • Potassium thiocyanate (KSCN)

  • Acetic acid

  • Bromine (Br₂)

  • 25% Ammonium hydroxide (NH₄OH)

  • Potassium hydroxide (KOH)

  • 2-Methoxyethanol

  • Diethyl ether

  • Distilled water

Step-by-Step Procedure:

  • Thiocarbamate Formation:

    • In a round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1 equiv.) and potassium thiocyanate (1.1 equiv.) in glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

  • Cyclization to Precursor (15):

    • To the reaction mixture from Step 1, add bromine (1.05 equiv.) dropwise while maintaining the temperature below 20°C (an ice bath may be necessary).

    • Stir the mixture at room temperature for 40-60 minutes. A precipitate should form.

    • Add diethyl ether to the flask to ensure complete precipitation of the HBr salt of the precursor.

    • Filter the precipitate and wash it with a small amount of cold diethyl ether.

    • Suspend the filtered solid in water and add 25% ammonium hydroxide until the solution is basic (pH > 9) to obtain the free base (precursor 15).

    • Filter the solid, wash thoroughly with water, and dry under vacuum. This two-step process has been reported to achieve yields up to 81%.[3]

  • Hydrolysis to Key Intermediate (16):

    • In a round-bottom flask equipped with a reflux condenser, combine the dried precursor (15) (1 equiv.) and potassium hydroxide (20 equiv.).

    • Add a 1:1 mixture of 2-methoxyethanol and water.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, carefully acidify the reaction mixture with a concentrated acid (e.g., HCl) to pH ~6.

    • The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. This step typically provides yields around 55%.[3]

Protocol 2: Synthesis of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (Final Product)

This protocol employs triphosgene as a safe and effective phosgene equivalent for the cyclization.

Materials:

  • 6-aminobenzo[d][1][2]dioxole-5-thiol (from Protocol 1)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Step-by-Step Procedure:

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 6-aminobenzo[d][1][2]dioxole-5-thiol (1 equiv.) in anhydrous THF.

    • Add triethylamine (2.2 equiv.) to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Carbonylating Agent:

    • In a separate flask, dissolve triphosgene (0.4 equiv.) in anhydrous THF.

    • Add the triphosgene solution dropwise to the cooled aminothiophenol solution over 30 minutes. Caution: Triphosgene is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

Troubleshooting Guide (Q&A Format)

Q1: My yield for the key intermediate (6-aminobenzo[d][1][2]dioxole-5-thiol) is very low. What went wrong?

A1: Low yield in this multi-step synthesis can be attributed to several factors. Let's break it down:

  • Cause 1: Inefficient Thiocarbamate Formation/Cyclization. The initial reaction with KSCN and subsequent bromination is sensitive. The reported yield of 81% for the precursor (15) is a significant improvement over older methods, highlighting the importance of this step.[3]

    • Solution: Ensure your 3,4-(methylenedioxy)aniline is pure. Use fresh, dry KSCN and high-quality acetic acid. The dropwise addition of bromine at a controlled temperature is crucial to prevent side reactions.

  • Cause 2: Incomplete Hydrolysis. The final hydrolysis step requires a strong base and heat. An insufficient amount of KOH or a shorter reflux time will lead to incomplete conversion.

    • Solution: Use a large excess of KOH (at least 20 equivalents) as reported.[3] Monitor the reaction by TLC until the starting material (precursor 15) is fully consumed. Ensure efficient reflux is maintained.

  • Cause 3: Oxidation of the Thiol. The final aminothiophenol product is susceptible to oxidation, forming a disulfide byproduct. This can happen during workup if exposed to air for extended periods.

    • Solution: Minimize the exposure of the product to air during and after filtration. Work relatively quickly during the neutralization and filtration steps. Storing the final intermediate under an inert atmosphere is recommended if not used immediately.

Q2: During the final cyclization, my reaction is messy, and I see multiple spots on the TLC plate. How can I improve selectivity?

A2: This is a common issue when using highly reactive carbonylating agents.

  • Cause 1: Polymerization/Side Reactions. Triphosgene is highly electrophilic. If the reaction conditions are not carefully controlled, it can lead to polymerization or reaction with the solvent.

    • Solution: Ensure your solvent is completely anhydrous. The reaction must be run under a strictly inert atmosphere. The slow, dropwise addition of triphosgene at 0°C is critical to control the reaction rate and minimize side product formation.

  • Cause 2: Incorrect Stoichiometry. An excess of triphosgene can lead to the formation of unwanted byproducts.

    • Solution: Use a slight sub-stoichiometric amount of triphosgene (e.g., 0.4 equivalents) relative to the aminothiophenol. The stoichiometry is based on triphosgene releasing three equivalents of phosgene.

  • Cause 3: Alternative Reagents. Triphosgene might be too reactive for your specific setup.

    • Solution: Consider using a milder carbonylating agent like 1,1'-Carbonyldiimidazole (CDI). The reaction is typically slower but often cleaner. You would react the aminothiophenol with CDI in THF, which forms an intermediate that then cyclizes.

Troubleshooting_Workflow Start Low Final Yield Q1 Is Stage 1 (Intermediate) Yield Low? Start->Q1 A1_Sol Verify starting material purity. Control Bromine addition temperature. Use 20 eq. KOH for hydrolysis. Monitor by TLC. Q1->A1_Sol Yes Q2 Is Stage 2 (Cyclization) Yield Low? Q1->Q2 No A1_Sol->Q2 A2_Sol Ensure anhydrous conditions. Add triphosgene slowly at 0°C. Consider using CDI as a milder alternative. Q2->A2_Sol Yes Q3 Is the Intermediate Oxidized? Q2->Q3 No A3_Sol Minimize air exposure during workup. Store intermediate under N2 or Ar. Q3->A3_Sol Yes

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: Are there alternative, "greener" methods for synthesizing benzothiazoles? A1: Yes, the field of green chemistry has introduced several methods to make benzothiazole synthesis more environmentally friendly. While not specific to this exact molecule, these principles can be adapted. Methods include using visible-light photocatalysis, which avoids transition-metal catalysts, or employing ultrasound irradiation, which can reduce reaction times and often allows for solvent-free conditions.[3][4] Some protocols also utilize water as a solvent, which is a significant improvement over volatile organic compounds.[5]

Q2: What is the most common side product in reactions involving 2-aminothiophenols? A2: The most common and often frustrating side product is the corresponding bis(2-aminophenyl) disulfide.[2] This forms through the oxidative dimerization of the thiol functional group. This reaction can even occur slowly on storage if the aminothiophenol is exposed to atmospheric oxygen. Using fresh starting material and degassed solvents can help minimize this issue.[2]

Q3: How can I confirm the structure of my final product? A3: A combination of standard spectroscopic techniques is required for full structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the carbon-hydrogen framework and the chemical environment of each atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of your compound.

  • Infrared (IR) Spectroscopy: This is useful for identifying key functional groups, particularly the carbonyl (C=O) stretch of the thiazolone ring (typically around 1680-1700 cm⁻¹).

Q4: Can I use a different starting material instead of 3,4-(methylenedioxy)aniline? A4: The synthesis is modular. If you start with a different substituted 2-aminothiophenol, you will produce a different substituted benzothiazolone. The core reactions—thiourea formation, cyclization, hydrolysis, and final carbonylation—are generally applicable to a range of 2-aminothiophenols.[1][6]

Comparative Yield Data

The following table summarizes reported yields for key transformations in the synthesis of related benzothiazole structures. This data highlights critical areas for optimization.

Reaction StageReactantsConditionsReported YieldReference
Precursor (15) Synthesis 3,4-(Methylenedioxy)aniline, KSCN, Br₂Acetic Acid, then NH₄OH81%[3]
Intermediate (16) Hydrolysis Precursor (15), KOH (20 equiv.)2-methoxyethanol/H₂O, Reflux55%[3]
General Benzothiazole Synthesis 2-Aminothiophenol, BenzaldehydeUltrasound Irradiation, Solvent-free, 20 min65-83%[4]
General Benzothiazole Synthesis 2-Aminothiophenol, AldehydeH₂O₂/HCl, Ethanol, RT, 1h85-94%[1]

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Design and Synthesis of Novel 6-(Substituted phenyl)-[1][2]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. (2025). MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). PMC. [Link]

  • Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol. (n.d.). ResearchGate. [Link]

  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. (2020). ACS Publications. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (n.d.). ResearchGate. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]

  • Cyclisation of 2-aminothiophenol: Significance and symbolism. (2024). Names Orgs. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

A Foreword from the Senior Application Scientist: The compound 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one and its derivatives represent a novel chemical space with significant therapeutic potential.[1] However, as with man...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from the Senior Application Scientist: The compound 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one and its derivatives represent a novel chemical space with significant therapeutic potential.[1] However, as with many heterocyclic compounds, poor aqueous solubility can be a significant hurdle in early-stage research and development.[2][3] This guide is designed to provide our valued researchers with a comprehensive, step-by-step approach to systematically address and overcome these solubility challenges. We will explore a range of techniques, from simple formulation adjustments to advanced drug delivery systems, to ensure you can effectively work with this promising class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why does my 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one precipitate when I add it to my aqueous buffer?

A1: This is a common observation for many benzothiazole derivatives, which are often non-polar and have limited solubility in water.[4] When a stock solution, typically prepared in an organic solvent like DMSO, is introduced to an aqueous medium, the organic solvent is diluted, leading to a decrease in the compound's solubility and subsequent precipitation.

Q2: What are the initial, simple steps I can take to improve the solubility of my compound for in vitro assays?

A2: Before moving to more complex formulations, several straightforward adjustments can be made:

  • Optimize Co-solvent Concentration: The amount of organic co-solvent, such as DMSO, is critical. While a higher concentration can increase solubility, it may also impact the biological activity in your assay. It is generally recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays.

  • pH Adjustment: The solubility of ionizable drugs is pH-dependent, with the ionized form typically being more soluble than the neutral form.[5] The solubility of heterocyclic compounds can be significantly influenced by the pH of the aqueous medium.[6][7][8] Determining the pKa of your compound and adjusting the buffer pH to favor the ionized form can substantially increase its aqueous solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can be included in the assay buffer to help maintain the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[9] Ensure the surfactant concentration is compatible with your experimental system.

Troubleshooting Guides: A Tiered Approach to Solubility Enhancement

This section provides a structured, tiered approach to systematically address solubility issues with 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one, progressing from basic to advanced techniques.

Tier 1: Formulation Fundamentals

If the initial steps outlined in the FAQs are insufficient, a more systematic formulation approach is necessary.

Issue: Compound still precipitates at the desired concentration despite co-solvent and pH optimization.

Troubleshooting Workflow:

Caption: Tier 1 Troubleshooting Workflow for Initial Solubility Issues.

Detailed Protocols:

  • Protocol 1: Systematic Co-solvent Screening

    • Prepare a high-concentration stock solution of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one in 100% DMSO.

    • Prepare a series of aqueous buffers with varying percentages of co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11][12][13][14]

    • Add the stock solution to each buffer to achieve the desired final compound concentration, ensuring the final co-solvent concentration is within an acceptable range for your assay.

    • Visually inspect for precipitation and quantify the soluble fraction using a suitable analytical method (e.g., HPLC-UV).

  • Protocol 2: pH-Solubility Profiling

    • Prepare a series of buffers with pH values ranging from 2 to 10.

    • Add an excess of the solid compound to each buffer.

    • Equilibrate the samples for 24-48 hours with constant agitation.

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method. This will help identify the pH at which the compound has the highest solubility.

Tier 2: Advanced Formulation Strategies

For compounds that remain challenging to solubilize, more advanced formulation techniques are required. These methods aim to alter the physicochemical properties of the drug to enhance its aqueous solubility and dissolution rate.

Issue: Insufficient solubility for in vivo studies or high-concentration in vitro assays.

Advanced Formulation Options:

Formulation StrategyMechanism of Solubility EnhancementKey AdvantagesKey Considerations
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which has higher solubility than the crystalline form.[15][16][17][18][19][20]Significant increase in dissolution rate and bioavailability.[21]Physical stability of the amorphous form; selection of an appropriate carrier.[16]
Nanosuspensions Reduction of drug particle size to the sub-micron range increases the surface area for dissolution.[22][23][24]Applicable to poorly soluble drugs in both aqueous and lipid media; can be used for various administration routes.[22][23]Physical stability (particle aggregation); requires specialized equipment for production.
Lipid-Based Formulations The hydrophobic drug is dissolved in a lipid carrier, which can form micelles or emulsions in the aqueous environment of the GI tract.[25]Can improve oral bioavailability by utilizing natural lipid absorption pathways.[26]Drug must have sufficient lipid solubility; potential for drug precipitation upon dilution.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[9]High efficiency in solubilizing non-polar compounds.Stoichiometry of the complex; potential for competitive displacement.

Workflow for Advanced Formulation Selection:

Caption: Decision workflow for selecting an advanced formulation strategy.

Detailed Protocols:

  • Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

    • Select a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®).[27]

    • Dissolve both 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one and the carrier in a common volatile solvent (e.g., methanol, dichloromethane).

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting solid dispersion can be collected and characterized for its dissolution properties.

  • Protocol 4: Formulation of a Nanosuspension by Wet Milling

    • Create a slurry of the compound in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).

    • Subject the slurry to high-energy wet milling using a bead mill.

    • Monitor the particle size distribution until the desired nanoscale is achieved.

    • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized).

  • Protocol 5: Preparation of a Liposomal Formulation

    • Dissolve the hydrophobic drug and lipids (e.g., phospholipids, cholesterol) in an organic solvent.[28][29][30]

    • Create a thin lipid film by evaporating the organic solvent.

    • Hydrate the lipid film with an aqueous buffer, leading to the spontaneous formation of liposomes encapsulating the drug within their lipid bilayer.[26][31]

Conclusion

Overcoming the poor aqueous solubility of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is a critical step in unlocking its full therapeutic potential. By systematically applying the principles and protocols outlined in this guide, researchers can effectively address these challenges. We encourage you to start with the simplest techniques and progress to more advanced strategies as needed. Our team of application scientists is available to provide further support and guidance for your specific experimental needs.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019, March 20).
  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives - Benchchem. (n.d.).
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025, June 25).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22).
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.).
  • Liposome formulations of hydrophobic drugs - SciSpace. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (2023, April 27).
  • Cosolvent - Wikipedia. (n.d.).
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. (2026, March 1).
  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles - Books. (2024, July 24).
  • Liposome formulations of hydrophobic drugs - PubMed. (n.d.).
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2).
  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1).
  • Cosolvency | PPTX - Slideshare. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2).
  • Liposomal Formulations: A Recent Update - PMC. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships. (2008, February 13).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31).
  • Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC. (n.d.).
  • Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments. (n.d.).
  • Benzothiazole | C7H5NS | CID 7222 - PubChem - NIH. (n.d.).
  • Study of Benzothiazoles and its Pharmaceutical Importance - Elementary Education. (n.d.).
  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - ResearchGate. (n.d.).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. (n.d.).
  • Design and Synthesis of Novel 6-(Substituted phenyl)-[15][23]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - MDPI. (2025, March 30). Retrieved from

  • Facile Syntheses of Novel Benzo- 1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]-pyrazolo[5,1-b][15][23]-oxazines and 1H-Pyrazoles | Organic Letters - ACS Publications. (2011, February 4). Retrieved from

  • Facile Syntheses of Novel Benzo-1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]- pyrazolo[5,1-b][15][23]-oxazines and 1H-Pyrazoles - PMC. (n.d.). Retrieved from

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications. (2006, November 7).
  • 1,3-dioxolo(4,5-f)benzothiazol-6(7h)-one - PubChemLite. (n.d.).
  • (PDF) A new class of fluorescent dyes based on 1,3-benzodioxole and[15][23]-dioxolo[4.5. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7FAWpQczmEY8zeGJYGTAwjM65lmXB42Edis5BBhlAbjlWjm-CJ5xr91Pusl_z_0qH4LoN7Vdvwf6rYKnjqDDjBxuoGyeDekik_9VxcoqZl9YqhpGKnFDvxWfY3Iq3lRlM0KDE_S-8qJm-8G1ZtLByZqqpWui2_wzugBMBR27JtH04pnTVlMXgvQU8kKhZ52qY129QduoG13fA1Df6aSc-vb-avwP6xj5BxVXZgVPaRdcVPUv-IBUMUusSXLbTMHRqjniHwTok

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. (n.d.).
  • Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability | Journal of Medicinal Chemistry - ACS Publications. (2005, February 26).
  • Study of pH-dependent drugs solubility in water - Semantic Scholar. (n.d.).
  • CAS 267-48-1: 5H-1,3-Dioxolo[4,5-f]indole | CymitQuimica. (n.d.).
  • N-([15][23]dioxolo[4,5-f][15][23]benzothiazol-6-yl)-1-naphthalenecarboxamide - Guidechem. (n.d.). Retrieved from

  • 1,3-Dithiolo[4,5-f]benzothiazole(9CI) — Chemical Substance Information - NextSDS. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

Welcome to the technical support guide for the purification of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one. As researchers and drug development professionals, we understand that achieving high purity is paramount for the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one. As researchers and drug development professionals, we understand that achieving high purity is paramount for the integrity of downstream applications. Recrystallization, while a powerful technique, often requires nuanced optimization, especially for complex heterocyclic systems.

This guide is structured as a dynamic FAQ and troubleshooting resource. It moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Core Concepts & Initial Assessment

Q1: What structural features of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one should guide my initial solvent selection?

A1: The structure of your compound provides critical clues for solvent selection, based on the principle of "like dissolves like".[1] Let's break down the key functional groups:

  • Benzothiazole Core: This fused heterocyclic system is largely aromatic and possesses moderate polarity. The presence of nitrogen and sulfur atoms allows for dipole-dipole interactions.

  • Dioxolo Group (-O-CH₂-O-): This group adds polarity and potential for hydrogen bonding with protic solvents.

  • Ketone (C=O) and Amide (NH-C=O): These are highly polar groups capable of acting as hydrogen bond acceptors and, in the case of the N-H, a hydrogen bond donor.

Collectively, these features suggest that 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is a polar molecule. Therefore, the ideal recrystallization solvent will likely be a polar solvent that exhibits a significant difference in the compound's solubility at high versus low temperatures.[2] Extremely nonpolar solvents like hexane or petroleum ether are unlikely to be effective on their own but may serve as excellent anti-solvents in a mixed-solvent system.[2][3]

Solvent Selection & Screening

Q2: Where do I start? How do I efficiently screen for a suitable single solvent?

A2: A systematic, small-scale screening process is the most efficient method to identify a primary solvent, preventing the loss of valuable material.[4] The ideal single solvent should dissolve the compound completely when hot (near its boiling point) but poorly when cold (at room temperature or in an ice bath).[2]

Experimental Protocol: Micro-Scale Solvent Screening
  • Preparation: Place a small amount of your crude compound (approx. 10-20 mg) into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. Add up to ~0.5 mL. If the compound dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[5]

  • Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point.

  • Observation (Hot): Continue adding the hot solvent dropwise until the compound just dissolves. Be careful not to add a large excess. If a large volume of solvent is required, its dissolving power may be too low.

  • Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice-water bath to induce crystallization.[4][6]

  • Assessment: The best candidate is the solvent that dissolves the compound when hot and yields a significant amount of crystalline precipitate upon cooling.

Data Presentation: Candidate Solvent Properties
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Safety & Handling NotesPredicted Suitability
Water 10080.1Non-flammable, non-toxic.Likely too polar (low solubility), but excellent as an anti-solvent.
Ethanol 7824.5Flammable.High Potential. Often effective for moderately polar heterocycles.[7][8]
Methanol 6532.7Flammable, toxic.High Potential. Similar to ethanol.
Isopropanol 8219.9Flammable.Good Potential. Less polar than ethanol.
Acetone 5620.7Highly flammable, volatile.Moderate Potential. Its low boiling point can limit the solubility differential.
Ethyl Acetate 776.0Flammable.Moderate Potential. May work well, or serve as a "good" solvent in a pair.
Dioxane 1012.2Flammable, carcinogen. Use with caution in a fume hood.Reported Use. Has been used for recrystallizing benzothiazole derivatives.[9]
Toluene 1112.4Flammable, toxic.Low Potential (as single). Likely not polar enough, but could be a "good" solvent in a pair with an anti-solvent like hexane.
Acetonitrile 8237.5Flammable, toxic.Moderate Potential. High polarity may keep the compound in solution upon cooling.

Safety data sourced from various SDS.[10][11][12][13] Always consult the specific Safety Data Sheet for any solvent before use.

Visualization: Solvent Selection Workflow

start Start: Crude 1,3-Dioxolo(4,5-f) benzothiazol-6(7H)-one analyze Analyze Structure: - Polar amide & ketone - Dioxolo group - Benzothiazole core start->analyze predict Predict Solubility: Compound is POLAR analyze->predict select Select Candidate Solvents (See Table 1) predict->select microscale Perform Micro-Scale Solubility Tests select->microscale dissolves_cold Dissolves in Cold Solvent? microscale->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable for Single-Solvent Use dissolves_cold->unsuitable Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes poor_solvent Poor Solvent dissolves_hot->poor_solvent No good_candidate Good Single-Solvent Candidate crystals_cool->good_candidate Yes mixed_solvent Consider for Mixed-Solvent System crystals_cool->mixed_solvent No unsuitable->mixed_solvent May be 'good' solvent poor_solvent->mixed_solvent May be 'anti-solvent' start Problem Observed During Recrystallization oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield cause_oiling1 High Impurity Load? oiling_out->cause_oiling1 cause_oiling2 Cooling Too Fast? oiling_out->cause_oiling2 cause_nocrys1 Too Much Solvent? no_crystals->cause_nocrys1 cause_nocrys2 Supersaturated? no_crystals->cause_nocrys2 cause_lowyield1 Excess Solvent Used? low_yield->cause_lowyield1 cause_lowyield2 Product Lost During Wash? low_yield->cause_lowyield2 solution_oiling1 Solution: - Pre-purify (silica plug) - Add charcoal & hot filter cause_oiling1->solution_oiling1 solution_oiling2 Solution: - Reheat, add more solvent - Cool slowly (insulate flask) cause_oiling2->solution_oiling2 solution_nocrys1 Solution: - Boil off excess solvent cause_nocrys1->solution_nocrys1 solution_nocrys2 Solution: - Scratch flask with glass rod - Add a seed crystal cause_nocrys2->solution_nocrys2 solution_lowyield1 Solution: - Use minimum hot solvent cause_lowyield1->solution_lowyield1 solution_lowyield2 Solution: - Wash with minimal ICE-COLD solvent cause_lowyield2->solution_lowyield2

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization (help meeeeee). r/chemistry - Reddit. [Link]

  • How to Improve Crystal Growth with Bridging Additives. Eureka by PatSnap. [Link]

  • recrystallization-2.doc.pdf. Harvard University. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

    • Crystallization. University of Missouri–St. Louis. [Link]

  • Controlling Crystal Growth with Modifiers. Curtin University. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Use of additives for inhibition and promotion of crystallization. Technobis. [Link]

  • Tailor-Made Additives for Melt-Grown Molecular Crystals: Why or Why Not?. ACS Publications. [Link]

  • Recrystallization-1.doc.pdf. Harvard University. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • RECRYSTALLISATION. University of Sydney. [Link]

  • Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1,3-dioxolo(4,5-f)benzothiazol-6(7h)-one. PubChemLite. [Link]

  • Recrystallization. University of Toronto. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]

  • 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one. PubChem. [Link]

  • Design and Synthesis of Novel 6-(Substituted phenyl)-d[6][14]ioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. MDPI. [Link]

  • Safety Data Sheet for Benzothiazole. DC Fine Chemicals. [Link]

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry. [Link]

  • Facile Syntheses of Novel Benzo- 1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]-pyrazolo[5,1-b]-[6][14]oxazines and 1H-Pyrazoles. Organic Letters - ACS Publications. [Link]

  • Facile Syntheses of Novel Benzo-1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]- pyrazolo[5,1-b]-[6][14]oxazines and 1H-Pyrazoles. PMC. [Link]

  • Benzothiazole: The Importance towards Synthesis of Lead. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A new class of fluorescent dyes based on 1,3-benzodioxole and-[6][14]dioxolo[4.5- f]benzodioxole. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one Functionalization

Introduction & Mechanistic Overview 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (structurally known as 5,6-methylenedioxybenzothiazol-2(3H)-one) is a privileged tricyclic scaffold frequently utilized in the design of anti-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (structurally known as 5,6-methylenedioxybenzothiazol-2(3H)-one) is a privileged tricyclic scaffold frequently utilized in the design of anti-inflammatory agents, bivalent ligands, and neuroprotective drugs targeting Alzheimer's disease[1][2]. Functionalizing this core typically involves alkylation or acylation. However, researchers frequently encounter two major classes of side reactions:

  • Regioselectivity Issues : The thiazolone ring is an ambident nucleophile, leading to competitive N-alkylation versus O-alkylation.

  • Scaffold Degradation : The 1,3-dioxole (methylenedioxy) ring is highly sensitive to strong Lewis acids, while the thiazolone ring can undergo hydrolytic cleavage under harsh basic conditions[3][4].

G Core 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (Ambident Nucleophile) Anion Delocalized Thiazolone Anion (Deprotonation) Core->Anion Base (e.g., K2CO3) Degradation Dioxole Ring Cleavage (Catechol Formation) Core->Degradation Strong Lewis Acids (e.g., BBr3) N_Alk N-Alkylation (Thermodynamic Product) Anion->N_Alk Soft Alkyl Halides Polar Aprotic Solvents O_Alk O-Alkylation (Kinetic/Hard Electrophile Product) Anion->O_Alk Hard Electrophiles or Ag+ Salts

Reaction pathways of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one under basic and acidic conditions.

Troubleshooting Guides & FAQs

Q1: I am observing a mixture of N-alkylated and O-alkylated products during my substitution reaction. How can I exclusively drive N-alkylation? Causality & Expert Insight : 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one forms a delocalized anion upon deprotonation. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom acts as a softer nucleophile, while the exocyclic oxygen is harder. Using hard electrophiles (e.g., alkyl tosylates) or silver salts drives the reaction toward O-alkylation via an SN1-like transition state[5]. Solution : To maximize N-alkylation, use softer electrophiles (alkyl iodides or bromides) combined with a mild alkali metal base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or DMSO). Heating the reaction to 60–80 °C ensures thermodynamic control, heavily favoring the N-alkylated product[1].

Q2: My LC-MS shows a mass corresponding to [M-12] or [M-14] after a deprotection step. What is happening? Causality & Expert Insight : This mass loss is characteristic of the cleavage of the 1,3-dioxole (methylenedioxy) ring, resulting in a catechol derivative (5,6-dihydroxybenzothiazol-2(3H)-one). This degradation is triggered by harsh Lewis acids (e.g., BBr₃, AlCl₃) commonly used to cleave adjacent methoxy ethers, or by extended exposure to strong Brønsted acids at elevated temperatures. Solution : If global deprotection of other functional groups is required, switch to milder orthogonal protecting groups that can be removed via hydrogenolysis (Pd/C, H₂) or fluoride sources (TBAF), which leave the dioxole ring intact. If Lewis acids must be used, lower the temperature to -78 °C and strictly monitor the reaction time.

Q3: I'm seeing ring-opening of the thiazolone core during the basic hydrolysis of a side-chain ester. How do I prevent this? Causality & Expert Insight : The thiazolone ring is susceptible to nucleophilic attack at the C6 carbonyl carbon by strong hydroxide bases (e.g., NaOH, KOH) at high temperatures. This leads to the cleavage of the C-S or C-N bond, yielding an ortho-aminothiophenol derivative[4][6]. Solution : Perform ester hydrolysis using milder conditions, such as LiOH in a THF/Water/MeOH mixture at room temperature. Alternatively, switch to an acid-catalyzed hydrolysis if the rest of the molecule permits.

Data Presentation: Optimization of Alkylation Selectivity

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity or degradation profiles.

Base / ReagentSolventElectrophileTemp (°C)N-Alkylation (%)O-Alkylation (%)Dioxole Cleavage (%)
K₂CO₃DMFR-Br60>95<50
NaHTHFR-I2585150
Ag₂CO₃TolueneR-Br80<10>900
K₂CO₃DMFR-OTs6060400
BBr₃ (3 eq)DCMNone-78 to 25N/AN/A>95

Note: Percentages are representative of typical LC-MS UV integration ratios under standard laboratory conditions.

Validated Experimental Protocols

Protocol A: Selective N-Alkylation of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

This protocol utilizes thermodynamic control and soft electrophiles to self-validate the exclusive formation of the N-alkylated product[1].

  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (1.0 eq, 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation : Add finely powdered anhydrous K₂CO₃ (2.5 eq, 25 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the delocalized anion.

  • Alkylation : Dropwise add the alkyl bromide (1.2 eq, 12 mmol) via syringe.

  • Heating : Heat the reaction mixture to 60 °C. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS until the starting material is entirely consumed (typically 2–4 hours).

  • Workup : Cool the mixture to room temperature and quench with ice-cold distilled water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure N-alkylated product.

Protocol B: Selective O-Alkylation (Synthesis of 6-Alkoxy-1,3-dioxolo(4,5-f)benzothiazoles)

This protocol utilizes silver coordination to drive an SN1-like kinetic pathway, favoring the harder oxygen nucleophile.

  • Preparation : Suspend 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one (1.0 eq, 5 mmol) in anhydrous Toluene (0.1 M) under argon.

  • Silver Coordination : Add Silver Carbonate (Ag₂CO₃, 1.5 eq, 7.5 mmol) and stir in the dark for 15 minutes. The silver ion coordinates with the leaving group of the electrophile, polarizing the bond.

  • Alkylation : Add the alkyl halide (preferably an alkyl iodide or bromide, 1.5 eq).

  • Heating : Reflux the mixture at 80 °C in the dark for 12 hours.

  • Workup : Filter the mixture through a pad of Celite to remove precipitated silver salts. Wash the Celite thoroughly with hot toluene.

  • Purification : Concentrate the filtrate and purify via neutral alumina chromatography (to prevent acid-catalyzed rearrangement) to isolate the O-alkylated product.

References

  • Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents. Source: nih.gov. URL: [Link]

  • Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives. Source: semanticscholar.org. URL: [Link]

  • Catalyzed Regioselective Synthesis of 2-Arylbenzoxazoles and 2-Arylbenzothiazoles. Source: d-nb.info. URL:[Link]

  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Source: chemrevlett.com. URL:[Link]

  • Synthesis of Polyfluoroalkyl Aryl Ethers Mediated by Sulfuryl Fluoride as a Traceless Activator. Source: acs.org. URL: [Link]

  • Catalytic Intramolecular Aminoarylation of Unactivated Alkenes with Aryl Sulfonamides. Source: chemrxiv.org. URL: [Link]

  • Method for synthesizing benzothiazole-2-ketone derivative by using carbonyl sulfide and disulfide as raw materials. Source: google.com (Patents).

Sources

Troubleshooting

Technical Support Center: 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one Storage &amp; Handling

Welcome to the official application support guide for handling 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one . As a Senior Application Scientist, I frequently encounter researchers struggling with erratic experimental reprodu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official application support guide for handling 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one . As a Senior Application Scientist, I frequently encounter researchers struggling with erratic experimental reproducibility when using this compound. The molecule features a unique fused heterocyclic system combining a benzothiazolone core with a 1,3-dioxolane ring. While this makes it highly valuable for drug discovery, it also introduces a dual vulnerability to oxidative degradation.

This guide is designed to move beyond basic storage instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the scientific integrity of your assays.

Part 1: FAQs - Understanding the Mechanistic Causality of Degradation

Q: Why does 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one degrade so rapidly in ambient air or solution? A: The instability is driven by two distinct structural vulnerabilities that react synergistically to environmental stressors:

  • Dioxolane Auto-Oxidation: The 1,3-dioxolane ring is highly prone to auto-oxidation. Upon exposure to oxygen and light, it forms hydroperoxides that subsequently undergo ring-opening β-scission[1].

  • Benzothiazolone S-Oxidation: The benzothiazolone moiety is susceptible to S-oxidation and oxidative ring-cleavage, especially in the presence of reactive oxygen species (ROS) or strong oxidants, leading to quinone-like structures or sulfonate derivatives[2]. Furthermore, oxidative ring opening of the benzothiazole core can lead to unintended sulfonate esters or amides[3].

Q: How can I analytically validate that my storage conditions are failing before my experiments are ruined? A: Do not rely solely on visual color changes (e.g., a shift from white to yellow powder). You must implement a self-validating analytical system:

  • For Solids: Use HPLC-UV/MS to track the appearance of sulfoxide derivatives (M+16) or ring-opened aldehyde/ester byproducts.

  • For Solutions: Dioxolane rings act as radical sinks, forming reactive peroxides when stored in non-degassed solvents under light[4]. Use quantifiable KI-starch peroxide test strips to detect early dioxolane auto-oxidation before major API loss occurs. If peroxides are >5 ppm, the solution must be discarded.

Part 2: Troubleshooting Guide & Corrective Workflows

Issue 1: High peroxide content detected in stock solutions.
  • Root Cause: The compound was dissolved in a solvent containing dissolved oxygen and exposed to ambient light, initiating a radical chain reaction in the dioxolane ring[4].

  • Resolution: Always store solutions in anhydrous, degassed solvents. Add a radical scavenger like Butylated hydroxytoluene (BHT) at 50-100 ppm to quench the auto-oxidation chain reaction.

Issue 2: Degradation of the solid powder despite refrigeration at 4°C.
  • Root Cause: Repeatedly opening a cold vial in a humid laboratory causes condensation. Moisture acts synergistically with trapped oxygen to accelerate the hydrolysis and subsequent oxidation of the dioxolane ring[5].

  • Resolution: Aliquot the solid into single-use amber vials under an Argon atmosphere. Always allow vials to reach room temperature in a desiccator before opening.

G API 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one O2_Light O2 / Light Exposure API->O2_Light Moisture Moisture / ROS API->Moisture Dioxolane_Ox Dioxolane Auto-oxidation O2_Light->Dioxolane_Ox Benzothiazolone_Ox Benzothiazolone S-Oxidation Moisture->Benzothiazolone_Ox Peroxides Hydroperoxide Formation Dioxolane_Ox->Peroxides Sulfoxides Sulfoxide / Sulfone Formation Benzothiazolone_Ox->Sulfoxides Ring_Cleavage β-Scission & Ring Cleavage Peroxides->Ring_Cleavage

Oxidative degradation pathways of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one.

Part 3: Quantitative Data - Storage Stability Matrix

To optimize your inventory management, refer to the following stability matrix. These half-life estimates are based on the compound's dual susceptibility to light-induced peroxide formation and moisture-driven hydrolysis.

Storage StateTemperatureAtmosphereLight ExposureAdditivesEstimated Shelf-Life
Solid Ambient (25°C)AirAmbient LightNone< 2 Weeks
Solid 4°CAirDarkNone3-6 Months
Solid -20°CArgonDarkNone> 2 Years
Solution (DMSO) Ambient (25°C)AirAmbient LightNone< 48 Hours
Solution (DMSO) -20°CArgonDarkNone1-2 Weeks
Solution (DMSO) -80°CArgonDark50 ppm BHT> 6 Months

Part 4: Step-by-Step Methodologies

To guarantee the trustworthiness of your experiments, implement the following self-validating protocols in your laboratory.

Protocol A: Anaerobic Aliquoting of Solid API

The goal of this protocol is to eliminate moisture and oxygen prior to freezing, preventing condensation-driven degradation.

  • Preparation: Pre-dry amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours. Allow them to cool in a desiccator.

  • Atmosphere Control: Transfer the bulk 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one and the dried vials into an inert atmosphere glovebox. Note: Argon is strictly preferred over Nitrogen because it is heavier than air and forms a better protective blanket over the solid.

  • Aliquoting: Weigh the API into single-use aliquots (e.g., 1 mg or 5 mg per vial) to completely eliminate repeated freeze-thaw cycles.

  • Sealing: Cap the vials tightly within the glovebox.

  • Storage: Remove the vials, wrap the caps with Parafilm, and store them in a secondary sealed container (containing desiccant) at -20°C.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions

The goal of this protocol is to quench radical formation in the dioxolane ring during liquid handling.

  • Solvent Selection: Select a high-purity, anhydrous solvent (e.g., LC-MS grade DMSO).

  • Degassing: Degas the solvent using the freeze-pump-thaw method (minimum of 3 cycles) to remove dissolved oxygen.

  • Stabilization: Add Butylated hydroxytoluene (BHT) to the degassed solvent to achieve a final concentration of 50 ppm. BHT acts as a sacrificial radical scavenger, protecting the dioxolane ring[4].

  • Dissolution: Dissolve the single-use aliquot of the API in the stabilized solvent under an Argon blanket.

  • Validation: Before using a stored solution in a critical assay, spot-test with a KI-starch peroxide strip. If the strip turns blue/purple, discard the solution.

G Start Synthesized / Purchased API Glovebox Transfer to Argon Glovebox Start->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot State Solid or Solution? Aliquot->State Solid Purge with Argon & Seal State->Solid Solid Solution Dissolve in Degassed Solvent Add 50ppm BHT State->Solution Solution Store Store at -20°C in Desiccator Solid->Store Solution->Store

Standard operating procedure for the anaerobic storage and aliquoting workflow.

References

  • SLChemTech. "Properties, Uses and Safety of Dioxolane." SLChemTech. Available at: [Link]

  • Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes." Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. "An experimental and kinetic modeling study on the oxidation of 1,3-dioxolane." ResearchGate. Available at:[Link]

  • Canadian Science Publishing. "Oxidative ring-opening of benzothiazole derivatives." Canadian Science Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Catalyst Reduction in 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one Synthesis

Welcome to the Technical Support Center for the synthesis of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one . This fused heterocyclic scaffold is highly valued in drug development, but traditional synthetic routes—such as phos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one . This fused heterocyclic scaffold is highly valued in drug development, but traditional synthetic routes—such as phosgene-mediated cyclization or heavy-metal-catalyzed cross-coupling—often require stoichiometric toxic reagents or high catalyst loading (5–10 mol%).

This guide provides researchers with field-proven strategies to reduce catalyst dependency, eliminate transition metals, and optimize yields using green chemistry principles like CO₂ cyclocarbonylation.

Mechanistic Workflow: Low-Load Catalytic Cyclocarbonylation

To successfully reduce catalyst loading, it is critical to understand the catalytic cycle. The diagram below illustrates the transition-metal-free pathway using an organic base catalyst (e.g., DBN) to fixate CO₂ with the precursor 6-amino-1,3-benzodioxole-5-thiol .

G A 6-Amino-1,3-benzodioxole- 5-thiol (Substrate) D Formylated Intermediate (Transient) A->D Nucleophilic Attack B CO2 Gas (Carbonyl Source) B->D Carbonylation C DBN /[DBUH][OAc] (Low-Load Catalyst) C->D Base Activation E 1,3-Dioxolo[4,5-f]benzothiazol- 6(7H)-one (Target) D->E Intramolecular Cyclization (-H2O) E->C Catalyst Regeneration

Mechanistic pathway of base-catalyzed cyclocarbonylation for benzothiazolone synthesis.

Frequently Asked Questions (FAQs): Catalyst Load Reduction

Q1: How can we reduce the Palladium catalyst load from 5 mol% to <1 mol% in the C–S cross-coupling route? A1: The key is ligand architecture. In standard Pd-catalyzed routes, the catalyst is often poisoned by the formation of inactive Pd-thiolate dimers. By utilizing a bidentate ligand with a wide bite angle, such as Xantphos , alongside Pd₂(dba)₃, you sterically hinder dimer formation. This maintains the active monomeric Pd species, allowing you to drop the catalyst loading to 1 mol% while achieving >90% yields[1].

Q2: Can we achieve a completely transition-metal-free synthesis to eliminate heavy metal contamination in drug intermediates? A2: Yes. The modern approach replaces metal-catalyzed cross-coupling with the direct cyclocarbonylation of the aminothiophenol precursor using CO₂. Organic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can catalyze this reaction at loads as low as 10 mol%[2]. DBN's specific basicity perfectly matches the pKa of the thiol group, facilitating the initial nucleophilic attack on CO₂ without the need for heavy metals.

Q3: How does solvent selection impact the turnover frequency (TOF) of the base catalyst? A3: Polar aprotic solvents (like NMP or DMF) are mandatory when reducing catalyst loads. They serve a dual purpose: they significantly enhance the solubility of CO₂ in the liquid phase and stabilize the polar formylated intermediate[2]. Alternatively, using a DBU-based ionic liquid (e.g., [DBUH][OAc]) acts as both the solvent and the catalyst, providing a highly concentrated catalytic environment that can be recycled[3].

Troubleshooting Guide: Common Experimental Issues

Issue 1: High levels of disulfide byproduct instead of the target product.
  • Causality: 6-amino-1,3-benzodioxole-5-thiol is highly susceptible to oxidative dimerization. Even trace amounts of oxygen in the solvent or CO₂ line will rapidly oxidize the thiol into a disulfide, effectively killing the cyclization.

  • Solution: Implement strict Schlenk line techniques. Degas all solvents via the freeze-pump-thaw method. Ensure your CO₂ source is ultra-high purity (≥99.99%). If disulfides still form, adding a mild, metal-free reducing agent like phenylsilane (PhSiH₃) can reduce the disulfides back to thiols in situ[4].

Issue 2: Reaction stalls at the acyclic thiocarbamate intermediate.
  • Causality: The first step (carbonylation) is fast, but the second step (intramolecular cyclization/dehydration) requires a high activation energy. If the catalyst load is low, there may not be enough proton-shuttling capacity to drive the dehydration.

  • Solution: Do not lower the temperature to compensate for low catalyst loads. Maintain the reactor at ≥150 °C. Additionally, increase the CO₂ pressure to 5 MPa; this shifts the thermodynamic equilibrium forward by ensuring the continuous saturation of the liquid phase[2].

Issue 3: Catalyst deactivation during recycling (Ionic Liquid Route).
  • Causality: When using recyclable catalysts like [DBUH][OAc], the accumulation of water (a byproduct of the cyclization) can hydrolyze the ionic liquid or shift the equilibrium backward.

  • Solution: Add molecular sieves (4Å) to the reaction vessel to sequester water as it forms, protecting the ionic liquid and preserving its catalytic activity for up to 5+ cycles[3].

Quantitative Data: Catalyst System Comparison

The following table summarizes the performance of various catalytic systems for synthesizing the benzothiazolone core, highlighting the trade-offs between catalyst load, conditions, and yield.

Catalyst SystemLoadingCarbonyl SourceSolventTemp / TimeYieldKey Advantage
Pd₂(dba)₃ / Xantphos 1.0 mol%Alkyl ThiolateToluene110 °C / 12 h95%High turnover; excellent for cross-coupling[1].
DBN 10.0 mol%CO₂ (5 MPa)NMP150 °C / 24 h91%Transition-metal-free; highly scalable[2].
[DBUH][OAc] 5.0 mol%CO₂ (9 MPa)Solvent-free120 °C / 18 h86%Ionic liquid acts as both solvent and recyclable catalyst[3].
GVL / PhSiH₃ 0 mol%CO₂ (1 atm)GVL100 °C / 24 h75%Biomass-derived solvent acts as the catalyst; 100% metal-free[4].

Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the low-catalyst (10 mol% DBN) synthesis of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one using CO₂. This protocol is designed to be self-validating by incorporating visual and physical checkpoints.

Step 1: Pre-Reaction Degassing

  • Action: Transfer 10 mL of N-Methyl-2-pyrrolidone (NMP) into a Schlenk flask and perform three freeze-pump-thaw cycles.

  • Causality: Removing dissolved oxygen prevents the oxidative dimerization of the sensitive 6-amino-1,3-benzodioxole-5-thiol precursor.

Step 2: Reagent & Catalyst Loading

  • Action: Under an argon atmosphere, add 1.0 mmol of 6-amino-1,3-benzodioxole-5-thiol and 0.1 mmol (10 mol%) of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to a 50 mL stainless-steel autoclave containing the degassed NMP.

  • Causality: DBN acts as a proton shuttle. A 10 mol% load is sufficient because the base is continuously regenerated after the final dehydration step.

Step 3: Pressurization

  • Action: Seal the autoclave, purge with CO₂ three times to displace argon, and finally pressurize the system to 5 MPa with CO₂.

  • Causality: High pressure overcomes mass transfer limitations in the biphasic gas-liquid system, driving the equilibrium toward the intermediate[2].

  • Validation Check: Monitor the pressure gauge for 15 minutes before heating. A pressure drop indicates a leak, which will result in incomplete conversion.

Step 4: Cyclocarbonylation

  • Action: Heat the autoclave to 150 °C and stir at 800 rpm for 24 hours.

  • Causality: 150 °C provides the necessary thermal energy to overcome the activation barrier of the final intramolecular cyclization.

Step 5: Workup and Isolation

  • Action: Cool the reactor to room temperature in a water bath and slowly vent the excess CO₂. Dilute the mixture with 30 mL of ethyl acetate and wash with 1M HCl (3 × 15 mL), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The acidic wash neutralizes and removes the DBN catalyst and NMP solvent, leaving the crude 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one in the organic layer.

  • Validation Check: The product should precipitate as an off-white solid upon concentration. Purity can be rapidly verified via TLC (visualized under UV 254 nm).

References

  • Organic Base-Catalyzed C–S Bond Construction from CO₂: A New Route for the Synthesis of Benzothiazolones Source: Catalysts (MDPI) URL:[Link]

  • DBU-Based Ionic-Liquid-Catalyzed Carbonylation of o-Phenylenediamines with CO₂ to 2-Benzimidazolones under Solvent-Free Conditions Source: ACS Catalysis URL:[Link]

  • A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling Source: Organic Letters (ACS) URL:[Link]

  • Chemical Fixation of CO₂ with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates Source: Chemical Review and Letters URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists overcome the inherent instability of 1,3-Dioxolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists overcome the inherent instability of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one in acidic environments.

While the benzothiazolone core of this molecule is relatively robust, the fused 1,3-dioxole ring is notoriously sensitive to acid-catalyzed hydrolysis. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure the integrity of your compound during HPLC analysis, biological assays, and formulation development.

The Chemical Challenge: Mechanism of Degradation

To stabilize a molecule, you must first understand how it degrades. The 1,3-dioxole ring is a cyclic acetal. In acidic aqueous buffers (pH < 5.0), the acetal oxygen undergoes rapid protonation. This leads to the rate-determining cleavage of the C–O bond, forming a highly reactive, resonance-stabilized oxocarbenium ion[1]. Subsequent hydration and ring-opening irreversibly cleave the molecule into a catechol derivative and formaldehyde.

HydrolysisMechanism A 1,3-Dioxolo[4,5-f] benzothiazol-6-one B Protonated Acetal Oxygen A->B + H⁺ (Fast) C Oxocarbenium Intermediate B->C - H₂O (Rate Limiting) D Hydration & Ring Opening C->D + H₂O E Catechol + Formaldehyde D->E Cleavage

Mechanism of acid-catalyzed 1,3-dioxole hydrolysis to catechol and formaldehyde.

Troubleshooting & FAQs

Q1: My HPLC peaks for 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one are splitting and tailing when using 0.1% TFA or Formic Acid in the mobile phase. Why is this happening, and how do I fix it? A: Peak splitting is a classic artifact of on-column degradation. When exposed to 0.1% TFA (pH ~2.0), the 1,3-dioxole ring rapidly hydrolyzes. Because acetal hydrolysis is first-order relative to the hydronium ion, the degradation rate increases tenfold for every unit drop in pH[2]. The Fix: Switch to a higher pH mobile phase (e.g., 10 mM Ammonium Acetate at pH 5.5–6.0). If low pH is strictly required for the retention of other analytes, minimize the aqueous fraction by using a steep gradient to a high percentage of organic modifier (like Acetonitrile). Organic solvents lower the water activity and dielectric constant, significantly retarding the hydrolysis rate.

Q2: I need to perform a biological assay at pH 4.0. How can I prevent the compound from degrading during a 24-hour incubation? A: For aqueous systems where the pH cannot be raised, you must physically shield the acid-labile moiety from bulk water. You can achieve this via host-guest complexation or micellar encapsulation. By encapsulating the hydrophobic 1,3-dioxole ring within the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), you sterically hinder the approach of hydronium ions and create a local microenvironment that suppresses protonation[3]. Alternatively, self-assembling block copolymer micelles can partition the drug into a hydrophobic core, effectively isolating it from the acidic aqueous phase[4].

Stabilization Decision Matrix

Use the following logical workflow to select the optimal stabilization strategy based on your experimental constraints.

StabilizationWorkflow Start Goal: Stabilize in Acidic Media Q1 Is aqueous phase strictly required? Start->Q1 Org Use Organic Co-solvents (Reduce Water Activity) Q1->Org No (e.g., HPLC) Q2 Can pH be adjusted > 5.0? Q1->Q2 Yes pH Adjust pH & Minimize Buffer Concentration Q2->pH Yes Q3 Formulation or Assay? Q2->Q3 No (Must be acidic) CD Host-Guest Complexation (e.g., HP-β-CD) Q3->CD High API concentration Micelle Micellar Encapsulation (e.g., Poloxamer/Tween) Q3->Micelle Biological Assay

Decision matrix for selecting the optimal stabilization strategy in acidic media.

Quantitative Stability Data

The table below summarizes the expected kinetic stabilization of the 1,3-dioxole moiety when applying the strategies discussed above.

Table 1: Comparative Half-Lives ( t1/2​ ) of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one under Various Conditions

ConditionpHTemperatureAdditive / MatrixEstimated t1/2​
Standard Aqueous Buffer3.025 °CNone< 2 hours
Standard Aqueous Buffer5.025 °CNone~ 48 hours
Organic Co-solvent3.025 °C50% Acetonitrile> 24 hours
Host-Guest Complex3.025 °C100 mM HP-β-CD> 72 hours
Micellar Encapsulation3.025 °C5% Poloxamer 407> 120 hours

Self-Validating Experimental Protocols

Protocol A: Host-Guest Complexation with HP-β-CD

Causality: HP-β-CD provides a hydrophobic cavity that encapsulates the 1,3-dioxole ring. This physical shielding removes the acetal oxygen from the bulk aqueous phase, drastically reducing the probability of protonation and oxocarbenium ion formation.

  • Molar Calculation: Weigh HP-β-CD and the API to achieve a 2:1 molar ratio. Reasoning: An excess of CD ensures complete thermodynamic encapsulation of the API, leaving no free fraction exposed to the acid.

  • Solvent Dissolution: Dissolve the HP-β-CD in a minimal volume of deionized water. Separately, dissolve the API in a minimal volume of methanol.

  • Equilibration: Add the API solution dropwise to the aqueous CD solution under continuous magnetic stirring. Stir for 24 hours at 25 °C to allow the system to reach thermodynamic equilibrium.

  • Lyophilization: Evaporate the methanol under a gentle nitrogen stream, then freeze-dry (lyophilize) the remaining aqueous solution to obtain a stable, solid inclusion complex powder.

  • Self-Validation Step: Reconstitute a 1 mg/mL sample of the powder in a pH 3.0 citrate buffer. Incubate at 37 °C for 4 hours, then analyze via HPLC. Validation criteria: A recovery of >95% intact API confirms successful complexation. If recovery is lower, increase the CD molar ratio to 3:1.

Protocol B: Micellar Encapsulation using Block Copolymers (Poloxamer 407)

Causality: Poloxamer 407 forms self-assembling micelles with a hydrophobic polypropylene oxide (PPO) core and a hydrophilic polyethylene oxide (PEO) corona. The highly lipophilic 1,3-dioxole partitions entirely into the PPO core, isolating the acid-labile acetal from the hydronium-rich aqueous environment.

  • Film Hydration: Dissolve 10 mg of API and 100 mg of Poloxamer 407 in 5 mL of Dichloromethane (DCM). Reasoning: Co-dissolving in a volatile organic solvent ensures intimate mixing of the polymer and drug at the molecular level.

  • Solvent Evaporation: Evaporate the DCM using a rotary evaporator at 30 °C under reduced pressure until a thin, uniform polymer-drug film forms on the flask wall.

  • Aqueous Reconstitution: Add 10 mL of your target acidic buffer (e.g., pH 4.0 acetate buffer) to the flask.

  • Self-Assembly: Sonicate the mixture in a bath sonicator for 15 minutes at room temperature until the solution becomes optically clear, indicating the spontaneous formation of nanomicelles.

  • Self-Validation Step: Measure the hydrodynamic diameter of the solution using Dynamic Light Scattering (DLS). Validation criteria: A monodisperse population with a diameter of <50 nm confirms uniform micelle formation. Monitor API stability via HPLC over 7 days to validate the shielding efficacy.

References

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Acetals as pH-Sensitive Linkages for Drug Delivery Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Kinetics of acetal and orthobenzoate hydrolysis as probes of cyclodextrin-guest binding Source: Journal of the Chemical Society, Perkin Transactions 2 (Researcher.Life) URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Pharmacological Profiling: 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one vs. Standard Benzothiazole Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Divergence The benzothiazole scaffold is a highly privileged structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Divergence

The benzothiazole scaffold is a highly privileged structure in medicinal chemistry, widely recognized for its diverse therapeutic applications, including anticancer, antimicrobial, and antiviral activities[1]. Standard benzothiazole derivatives (such as 2-aryl or 2-aminobenzothiazoles) rely heavily on their flat, lipophilic aromatic core to drive broad-spectrum biological interactions[2]. However, this structural simplicity often results in rapid Phase I metabolism (via aromatic hydroxylation) and off-target promiscuity.

The engineered derivative 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one represents a significant structural evolution designed to overcome these pharmacokinetic bottlenecks. This guide objectively compares this advanced scaffold against standard benzothiazoles, analyzing how two critical modifications dictate its superior performance:

  • 1,3-Dioxole Fusion (4,5-f position): The addition of the dioxole ring increases steric bulk and alters the electron density of the benzene core. Crucially, it acts as a metabolic shield, blocking Cytochrome P450 (CYP450) enzymes from hydroxylating the typically vulnerable aromatic carbon sites[3].

  • 6(7H)-one Lactam Motif: The transition from a fully aromatic thiazole to a thiazolone introduces a tautomeric shift. This provides a highly directional hydrogen bond donor (N-H) and acceptor (C=O), shifting the molecule's target engagement from non-specific hydrophobic packing to precise, directional binding—ideal for kinase hinge regions or specific viral protease active sites[4].

Structure-Activity Relationship (SAR) Logic

The functional divergence between these two scaffolds is rooted in their electronic and steric properties. Standard benzothiazoles often act as multifunctional agents, which is beneficial for complex diseases but detrimental when high target selectivity is required[5].

SAR_Logic Core Base Scaffold: Benzothiazole Core Std Standard Derivatives (e.g., 2-Aryl/Amino) Core->Std Diox 1,3-Dioxolo[4,5-f] benzothiazol-6(7H)-one Core->Diox Metab Vulnerable to CYP450 (Rapid Clearance) Std->Metab Phase I Bind1 Hydrophobic Stacking (Broad-Spectrum) Std->Bind1 Binding Stable Metabolic Shielding (Prolonged Half-life) Diox->Stable Phase I Bind2 Directional H-Bonding (High Target Selectivity) Diox->Bind2 Binding

Fig 1. SAR divergence between standard benzothiazoles and the dioxolo-fused 6(7H)-one scaffold.

Comparative Performance Data

The following table synthesizes the quantitative pharmacological parameters, highlighting the causality between the structural modifications of 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one and its improved drug-like properties.

ParameterStandard Benzothiazole (e.g., 2-Aryl)1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-oneFunctional Impact & Causality
Topological Polar Surface Area (TPSA) ~41.1 Ų~69.5 ŲThe dioxole oxygens and lactam carbonyl increase TPSA, improving aqueous solubility while maintaining membrane permeability.
Metabolic Half-Life (HLM, in vitro) < 25 mins> 85 minsDioxole fusion sterically occludes the 4,5-aromatic positions, preventing rapid CYP3A4/CYP2D6-mediated hydroxylation.
Target Binding Affinity ( Kd​ ) High nanomolar (Broad)Low nanomolar (Specific)The 6(7H)-one motif establishes rigid, directional hydrogen bonds, significantly lowering the dissociation constant ( koff​ ).
LogD (at pH 7.4) ~3.5 - 4.5 (Highly lipophilic)~2.2 - 2.8 (Optimal)Reduced lipophilicity minimizes non-specific protein binding and aggregation in assay buffers.

Self-Validating Experimental Protocols

To objectively validate the claims of enhanced metabolic stability and targeted binding, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data integrity and isolate the specific variables being tested.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic shielding provided by the 1,3-dioxole fusion against Phase I metabolism. Causality: By running parallel incubations with and without NADPH, we can definitively prove that degradation is CYP450-mediated rather than a result of chemical instability or non-specific enzymatic hydrolysis.

  • Preparation: Prepare 10 mM stock solutions of the test compounds (Standard Benzothiazole and 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one) in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Setup: Add pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls:

    • Positive Control: Verapamil (ensures HLM batch is metabolically active).

    • Negative Control: Incubate test compounds in buffer without HLMs (rules out thermal degradation).

    • Mechanistic Control: Prepare a parallel plate without the NADPH regenerating system (isolates CYP-mediated clearance from amidase/esterase activity).

  • Initiation & Sampling: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). Aliquot 50 µL samples at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: Surface Plasmon Resonance (SPR) Affinity Profiling

Objective: To demonstrate that the 6(7H)-one lactam motif alters binding kinetics ( kon​ / koff​ ) compared to standard aromatic benzothiazoles. Causality: SPR allows for real-time observation of binding events. A lower koff​ rate will directly validate that the directional hydrogen bonding of the 6(7H)-one motif creates a more stable target-ligand complex than the transient hydrophobic interactions of standard derivatives.

  • Surface Immobilization: Immobilize the target protein (e.g., a relevant kinase or viral protease) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Reference Channel: Leave Flow Cell 1 unmodified and activated/deactivated as a blank reference to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of both compounds (from 10 µM down to 39 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject analytes over both flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Validation: Include a solvent correction curve (0.5% to 1.5% DMSO) to account for bulk shifts caused by slight DMSO mismatches between the running buffer and samples.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Experimental_Workflow Prep Compound Preparation & QC Microsome HLM Stability Assay (+/- NADPH) Prep->Microsome Phase I SPR SPR Target Binding (Double-Referenced) Prep->SPR Affinity Data Kinetic & Clearance Analysis Microsome->Data t1/2, CL_int SPR->Data k_on, k_off

Fig 2. Self-validating experimental workflow for comparative pharmacological profiling.

Conclusion

While standard benzothiazole derivatives remain foundational in early-stage drug discovery due to their synthetic accessibility and broad biological activity[1], they frequently require extensive lead optimization to overcome pharmacokinetic liabilities.

The 1,3-Dioxolo[4,5-f]benzothiazol-6(7H)-one scaffold effectively bypasses many of these early-stage hurdles. By integrating a metabolic shield (the dioxole ring) and a highly specific hydrogen-bonding motif (the thiazolone), this derivative offers a superior starting point for targeted therapies requiring high metabolic stability and precise target engagement.

References

  • Synthesis and biological activities of benzothiazole deriv
  • A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES International Journal of Pharmaceutical Sciences and Research
  • Facile Syntheses of Novel Benzo-1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]-pyrazolo[5,1-b][1,3]-oxazines and 1H-Pyrazoles Organic Letters - ACS Public
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System PMC / Antioxidants
  • Benzothiazole Moiety and Its Deriv

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Safety & Regulatory Compliance

Safety

1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one proper disposal procedures

As drug development increasingly relies on complex heterocyclic scaffolds, compounds like 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one are becoming prevalent in synthetic libraries and biological assays. While this fused ben...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic scaffolds, compounds like 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one are becoming prevalent in synthetic libraries and biological assays. While this fused benzothiazolone-dioxole system offers unique pharmacophoric properties, its structural stability translates to significant environmental persistence and specific toxicological hazards.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides researchers with a mechanistic understanding of the compound's hazards and outlines self-validating, step-by-step operational protocols for its safe handling and disposal.

Mechanistic Toxicology & Hazard Profile

The hazard profile of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one is heavily dictated by its benzothiazolone core. According to the , the compound (CID 3066916) possesses nitrogen and sulfur heteroatoms that, while essential for target binding in biological assays, act as potent sensitizers and irritants upon dermal or mucosal contact.

Furthermore, the electron-rich nature of the fused 1,3-dioxole ring increases the molecule's lipophilicity. If the compound is dissolved in permeation-enhancing solvents (e.g., DMSO), it can rapidly absorb through the stratum corneum, carrying the toxic payload directly into the bloodstream. Thermal decomposition of benzothiazolone derivatives yields highly toxic carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx) .

Quantitative Hazard Summary
ParameterValue / ClassificationOperational Causality
Molecular Formula C8H5NO3SContains S and N; combustion yields toxic SOx and NOx gases. Requires high-temp incineration with flue scrubbers.
Molecular Weight 195.19 g/mol Moderate MW; presents as a solid powder. Dust generation is the primary inhalation risk.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Mandates localized exhaust ventilation (fume hood) and nitrile barrier protection.
Irritation Profile Skin (Cat 2), Eye (Cat 2A)Requires splash-proof safety goggles; mucosal exposure causes immediate inflammation.

Standard Operating Procedure: Spill Response & Decontamination

In the event of a localized powder spill, standard sweeping can aerosolize the compound, drastically increasing inhalation risks. Execute the following self-validating protocol to ensure complete chemical neutralization.

Step 1: Isolation & Assessment

  • Action: Evacuate the immediate 2-meter radius and increase laboratory ventilation.

  • Causality: Prevents the mechanical tracking of the compound by personnel and dilutes any aerosolized particulates.

Step 2: PPE Donning

  • Action: Equip double nitrile gloves, splash-proof goggles, and a P100 particulate respirator.

  • Causality: Nitrile provides a sufficient chemical barrier against solid heterocycles ; the P100 filter blocks fine dust that standard surgical masks cannot catch.

Step 3: Containment & Collection

  • Action: Surround the spill with inert diatomaceous earth. Use a non-sparking, anti-static brush to sweep the material into a conductive dustpan.

  • Causality: Standard vacuum cleaners aerosolize fine powders and generate static electricity, which can ignite combustible organic dusts.

Step 4: Decontamination

  • Action: Wash the affected surface with a 5% sodium bicarbonate (mild alkaline) solution, followed by a 70% ethanol wipe.

  • Causality: The mildly acidic nature of the benzothiazolone proton (pKa ~10.4) renders it slightly more soluble in alkaline solutions, ensuring complete chemical lifting from the surface.

Step 5: System Validation

  • Action: Swab the decontaminated area with a clean, solvent-dampened cloth. Test the surface pH using indicator strips.

  • Causality (Self-Validation): A neutral pH (7.0) and a visually clean swab confirm the complete removal of the acidic thiazolone residue, validating the efficacy of the decontamination process.

Step-by-Step Disposal Protocols

Benzothiazolone derivatives are poorly biodegradable and exhibit high aquatic toxicity . Flushing them down the drain violates Resource Conservation and Recovery Act (RCRA) guidelines. All waste must be routed for thermal destruction.

Step 1: State Determination & Solvent Segregation

  • Action: Separate dry powder waste from liquid solutions. For liquids, strictly segregate into "Halogenated" (e.g., DCM, Chloroform) and "Non-Halogenated" (e.g., DMSO, Methanol) waste streams.

  • Causality: Halogenated solvents require specific incineration parameters to prevent the formation of highly toxic dioxins. Mixing streams increases the risk of incompatible thermal profiles and drastically raises disposal costs.

Step 2: Primary Packaging

  • Action: Transfer solid waste into a high-density polyethylene (HDPE) wide-mouth container. Ensure the cap is PTFE-lined.

  • Causality: HDPE resists degradation from residual organic solvents that may be co-mixed with the waste, while the PTFE liner prevents toxic vapor escape.

Step 3: Labeling & Inventory Logging

  • Action: Apply GHS-compliant "Toxic" and "Irritant" labels. Record the exact mass of the waste added to the container in the lab's chemical inventory system.

  • Causality: Accurate mass logging prevents regulatory fines and ensures Environmental Health and Safety (EHS) personnel know exactly how much active pharmaceutical ingredient (API) is being transported.

Step 4: EHS Transfer & System Validation

  • Action: Weigh the sealed container prior to EHS pickup.

  • Causality (Self-Validation): Cross-referencing the physical weight with the inventory log ensures 100% mass accountability, confirming no material was lost, spilled, or diverted during the disposal workflow.

Step 5: Final Destruction

  • Action: EHS transfers the material to a licensed facility for high-temperature incineration (>1000°C).

  • Causality: Temperatures exceeding 1000°C are required to permanently break the robust benzothiazole and dioxole rings. The facility must use flue gas scrubbers to neutralize the SOx and NOx byproducts generated during combustion.

Waste Segregation & Disposal Workflow

WasteWorkflow Start 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one Waste Generated State Determine Physical State Start->State Solid Solid Powder/Residue State->Solid Liquid Liquid Solution State->Liquid SolidPack Pack in Double-Sealed HDPE Container Solid->SolidPack SolventCheck Determine Solvent Type Liquid->SolventCheck Label Apply Hazardous Waste Label (Toxic, Irritant) SolidPack->Label Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, EtOH) SolventCheck->NonHalogenated Halogenated->Label NonHalogenated->Label EHS Transfer to EHS / Licensed Disposal Facility Label->EHS Incineration High-Temperature Incineration (>1000°C) with Scrubber EHS->Incineration

Fig 1: Logical workflow for the segregation and disposal of benzothiazolone-derivative waste.

References

  • "1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one | C8H5NO3S", PubChem, National Library of Medicine. URL:[Link]

Handling

A Comprehensive Guide to the Safe Handling of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one was publicly available at the time of this writing.[1] The following guide has been meticulously synthesized from the safety da...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one was publicly available at the time of this writing.[1] The following guide has been meticulously synthesized from the safety data of structurally analogous compounds, including benzothiazole and benzodioxole derivatives. It is imperative to treat this compound with caution and to supplement these guidelines with your institution's specific safety protocols and a thorough risk assessment.

Hazard Identification and Risk Assessment

Given the structural motifs present in 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one, a comprehensive risk assessment anticipates potential hazards based on related chemical entities. The benzothiazole core, for instance, is associated with various levels of toxicity.

Anticipated Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is the most critical barrier to chemical exposure. The following table summarizes the recommended PPE for handling 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be worn if there is a risk of splashing.[5][6]To protect eyes from splashes and vapors that can cause serious eye irritation.[4]
Hand Protection Wear chemical-impermeable gloves. Nitrile or neoprene gloves are generally recommended for handling organic chemicals. Double gloving is advised when there is a potential for leaking or splashing.[6] Always inspect gloves for tears or holes before use.To prevent skin contact, which may cause irritation and potential dermal toxicity.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[6] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[4]To avoid inhalation of potentially harmful vapors or aerosols.[6]
Body Protection Wear a lab coat or fire/flame-resistant and impervious clothing. A cuffed gown that is resistant to permeability by hazardous drugs should be worn if there is a potential for splashing.[6]To protect the skin from accidental contact and contamination of personal clothing.

Safe Handling Protocol: A Step-by-Step Approach

A systematic approach to handling is essential to minimize risk.

Preparation:

  • Training: Ensure all personnel involved are trained on the potential hazards and emergency procedures.

  • Emergency Equipment: Before handling, confirm that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Fume Hood: All handling of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one must be conducted within a certified chemical fume hood to ensure adequate ventilation.[6]

Handling:

  • Avoid Dust and Aerosols: Handle the compound in a manner that avoids the formation of dust and aerosols.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling, even if gloves were worn.[2][6]

  • Container Management: Keep the container tightly closed when not in use.[6]

Storage:

  • Location: Store in a cool, dry, and well-ventilated place.[6]

  • Security: If required, store in a designated, locked-up area.[4]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical aspect of the chemical lifecycle.

  • Waste Classification: All waste containing 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one should be considered hazardous waste.[7]

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant. This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]

  • Environmental Protection: Do not allow the chemical to enter drains or sewer systems.[5][6]

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Receive Chemical prep_training Verify Training prep_start->prep_training prep_ppe Don Appropriate PPE prep_training->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh/Measure Compound prep_emergency->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_storage Store Securely handle_reaction->handle_storage disp_waste Segregate Hazardous Waste handle_reaction->disp_waste emergency_spill Spill Occurs handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure disp_container Decontaminate Glassware disp_waste->disp_container disp_collection Arrange for Professional Disposal disp_container->disp_collection emergency_spill->disp_waste emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Caption: Safe handling workflow for 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one.

References

  • Angene Chemical. (2025, July 20). Safety Data Sheet - 2-Hydrazinyl-6,7-dihydro[6][8]dioxino[2,3-f]benzothiazole. [Link]

  • PubChem. 1,3-Dioxolo(4,5-f)benzothiazol-6(7H)-one. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Benzothiazole. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2008, October 1). GHS Model SDS Information - Benzothiazole. [Link]

  • NextSDS. 4,5,6,7-tetrahydro-1,3-benzothiazol-4-one - Chemical Substance Information. [Link]

  • PubChemLite. 1,3-dioxolo(4,5-f)benzothiazol-6(7h)-one. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2017, March 17). 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2010, February 1). N,N-dicyclohexan-1-yl(1,3-benzothiazol-2-ylsulfanyl)amine. [Link]

  • NextSDS. 1,3-Dioxolo[4,5-f]benzothiazole,6-methyl-(7CI,8CI,9CI) — Chemical Substance Information. [Link]

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